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2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide Documentation Hub

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  • Product: 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide
  • CAS: 680211-93-2

Core Science & Biosynthesis

Foundational

Technical Guide: Elucidating the In Vitro Mechanism of Action of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide as a Putative VEGFR-2 Inhibitor

Abstract: 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide is a novel nicotinamide derivative with potential therapeutic applications as an inhibitor of angiogenesis. Emerging evidence from patent literature sugges...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide is a novel nicotinamide derivative with potential therapeutic applications as an inhibitor of angiogenesis. Emerging evidence from patent literature suggests that this class of compounds may target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenic signaling in both physiological and pathological contexts, including tumor growth.[1][2][3] This technical guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to rigorously characterize the in vitro mechanism of action of this compound. We present a logical, multi-tiered experimental strategy, beginning with direct target engagement and enzymatic inhibition assays, followed by cell-based functional assays to confirm its effects on the VEGFR-2 signaling cascade and downstream angiogenic processes. This document serves as a roadmap for generating a robust data package to validate the compound's mechanism, potency, and potential as a lead candidate for anti-angiogenic therapy.

Introduction and Core Hypothesis

Angiogenesis, the formation of new blood vessels, is a tightly regulated process essential for development and tissue repair.[4] However, its dysregulation is a hallmark of numerous diseases, most notably cancer, where tumors induce neovascularization to secure the supply of oxygen and nutrients required for growth and metastasis.[3][5] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a principal driver of this process.[5] Specifically, the interaction of VEGF-A with its cognate receptor tyrosine kinase, VEGFR-2 (also known as KDR/Flk-1), triggers a complex intracellular signaling cascade that promotes endothelial cell proliferation, migration, survival, and permeability—the key events of angiogenesis.[5][6][7]

Consequently, inhibiting the VEGF/VEGFR-2 axis has become a cornerstone of modern anti-cancer therapy.[1][8] 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide belongs to the nicotinamide class of molecules, several of which have been investigated as potential VEGFR-2 inhibitors.[1][9][10] This structural class, combined with preliminary patent data, forms the basis of our central hypothesis:

Central Hypothesis: 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide directly binds to and inhibits the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways and suppressing endothelial cell-mediated angiogenic processes in vitro.

This guide will outline the necessary experiments to systematically test this hypothesis.

The VEGFR-2 Signaling Cascade: A Hypothesized Target Pathway

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[11] These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways. The most critical of these for angiogenesis include:

  • The PLCγ-PKC-MAPK Pathway: Phosphorylation of Tyr1175 on VEGFR-2 recruits Phospholipase C gamma (PLCγ).[8] This leads to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade, which transmits signals to the nucleus to promote endothelial cell proliferation.[6][7]

  • The PI3K-Akt Pathway: The same Tyr1175 site can also recruit the p85 subunit of Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt.[6] The PI3K/Akt pathway is a primary driver of endothelial cell survival and migration.[5][12]

  • Src and Permeability: Src family kinases are also activated downstream of VEGFR-2, contributing to the activation of PI3K/Akt and playing a role in the disassembly of cell-cell junctions, which increases vascular permeability.[5]

Our putative inhibitor is hypothesized to function by preventing the initial autophosphorylation of the VEGFR-2 kinase domain, thus acting as a comprehensive blocker of all downstream signaling.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Migration, Survival) Akt->Proliferation Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Chloro-N-{...} nicotinamide Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: Hypothesized mechanism targeting the VEGFR-2 signaling cascade.

Experimental Validation Strategy

A tiered approach is essential for a conclusive determination of the mechanism of action. We will progress from direct biochemical assays to more complex, physiologically relevant cell-based models.

Tier 1: Direct Target Engagement and Enzymatic Inhibition

The initial objective is to confirm that the compound physically interacts with and inhibits the enzymatic function of VEGFR-2 in a cell-free system.

3.1. Experiment: In Vitro Kinase Binding Assay

  • Expertise & Experience: Before assessing function, we must confirm direct physical interaction. A binding assay provides the dissociation constant (Kd), a fundamental measure of affinity between the compound and its target kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ platform, is a robust, high-throughput method that avoids radioactive materials and provides a highly sensitive readout.[13]

  • Trustworthiness (Self-Validating Protocol): This protocol establishes a direct physical link. A positive result here is a prerequisite for interpreting subsequent functional data. Failure to bind would indicate an indirect mechanism of action, forcing a re-evaluation of the core hypothesis.

Protocol: TR-FRET Kinase Binding Assay

  • Reagents: Recombinant human VEGFR-2 kinase domain (tagged, e.g., with GST), Europium (Eu)-labeled anti-tag antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, test compound (serial dilutions), and kinase buffer.

  • Plate Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, then dilute into kinase buffer.

  • Reaction Setup: In a 384-well plate, combine the test compound dilutions, the kinase/antibody mixture, and the tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both the Europium donor and Alexa Fluor™ acceptor wavelengths.

  • Analysis: Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the test compound. Plot the signal against the compound concentration and fit to a dose-response curve to determine the Kd.

3.2. Experiment: In Vitro Kinase Inhibition Assay

  • Expertise & Experience: Binding does not guarantee inhibition. This assay directly measures the compound's ability to block the phosphotransferase activity of VEGFR-2.[14] This yields the IC50 value, a critical measure of potency.[15] Using an ATP concentration near the Km value for the enzyme ensures that the assay is sensitive to competitive inhibitors.[16]

  • Trustworthiness (Self-Validating Protocol): This assay quantifies the functional consequence of binding. The IC50 value provides a benchmark for potency that can be correlated with results from subsequent cell-based assays. A high Kd but a potent IC50 might suggest non-competitive inhibition, providing deeper mechanistic insight.

Protocol: ADP-Glo™ Kinase Assay

  • Reagents: Recombinant human VEGFR-2, kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, test compound, and ADP-Glo™ detection reagents.

  • Kinase Reaction: In a 96-well plate, incubate VEGFR-2, the substrate, and serial dilutions of the test compound for 10 minutes. Initiate the reaction by adding ATP (at Km concentration). Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • ADP Conversion & Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Normalize the data (0% activity = no enzyme; 100% activity = DMSO control) and plot against compound concentration to calculate the IC50 value.[15]

Data Presentation: Tier 1 Results

Parameter2-Chloro-N-{...}nicotinamideSorafenib (Reference)[9]
Binding Affinity (Kd, nM) Hypothetical Value: 85~90
Enzymatic Inhibition (IC50, nM) Hypothetical Value: 65~54
Tier 2: Cellular Target Engagement and Pathway Inhibition

The next objective is to confirm that the compound can access its target in a cellular environment and inhibit the VEGFR-2 signaling pathway. Human Umbilical Vein Endothelial Cells (HUVECs) are the gold-standard model for these assays as they endogenously express VEGFR-2 and exhibit robust angiogenic responses.[4][17]

3.3. Experiment: Western Blot Analysis of VEGFR-2 Phosphorylation

  • Expertise & Experience: This is the most direct method to assess target inhibition in a cellular context.[18] By stimulating HUVECs with VEGF-A, we activate the receptor. Pre-treatment with our compound should prevent the autophosphorylation of VEGFR-2 at key residues like Tyr1175, providing definitive evidence of on-target activity.[8] We will also probe for downstream effectors like ERK and Akt to confirm pathway blockade.[12][18]

  • Trustworthiness (Self-Validating Protocol): This experiment validates the cell-free data. It confirms cell permeability and target engagement at the molecular level. Including total protein controls (Total VEGFR-2, Total ERK, Total Akt) is critical to ensure that the observed effects are due to inhibition of phosphorylation, not protein degradation.[18]

Western_Blot_Workflow cluster_prep Cell Culture & Treatment cluster_process Protein Analysis A 1. Seed HUVECs B 2. Serum Starve (24h) to reduce basal signaling A->B C 3. Pre-treat with Inhibitor (or DMSO vehicle) for 2h B->C D 4. Stimulate with VEGF-A (100 ng/mL) for 10 min C->D E 5. Lyse Cells & Quantify Protein (BCA) D->E F 6. SDS-PAGE Separation E->F G 7. Transfer to PVDF Membrane F->G H 8. Block & Incubate with Primary Antibodies (p-VEGFR2, t-VEGFR2, p-ERK, etc.) G->H I 9. Incubate with HRP-conjugated Secondary Antibody H->I J 10. Add ECL Substrate & Image Chemiluminescence I->J

Caption: Experimental workflow for Western Blot analysis.

Protocol: Western Blot Analysis

  • Cell Culture: Culture HUVECs to ~80% confluency. Serum-starve the cells for 12-24 hours.

  • Treatment: Pre-incubate cells with various concentrations of the test compound or DMSO (vehicle control) for 2 hours.

  • Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 100 ng/mL) for 10 minutes to induce maximal receptor phosphorylation.[18]

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C. Use antibodies specific for phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-Akt (Ser473), total Akt, phospho-ERK1/2, and total ERK.[11][18][19]

  • Detection: After washing, incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Tier 2 Results (Hypothetical)

Treatment Groupp-VEGFR2 (Y1175)Total VEGFR2p-Akt (S473)Total Akt
Vehicle (DMSO) ++++++++
VEGF-A (100 ng/mL) ++++++++++++
VEGF-A + Compound (IC50) ++++++++
VEGF-A + Compound (10x IC50) -+++-+++
Tier 3: In Vitro Functional Angiogenesis Assays

The final step is to determine if the observed molecular inhibition translates into a functional anti-angiogenic effect. These assays measure complex cellular processes that are direct outcomes of VEGFR-2 signaling.[20][21]

3.4. Experiment: Endothelial Cell Proliferation Assay

  • Expertise & Experience: Uncontrolled proliferation is a key feature of tumor angiogenesis.[7] This assay quantifies the compound's cytostatic effect on endothelial cells. Measuring cell viability in response to VEGF stimulation provides a direct functional readout of the anti-proliferative arm of the signaling cascade.

  • Trustworthiness (Self-Validating Protocol): By stimulating with VEGF, we directly link the proliferative effect to the pathway under investigation. A dose-dependent inhibition of VEGF-stimulated proliferation, with an IC50 value comparable to that from the kinase and phosphorylation assays, creates a highly coherent mechanistic story.

Protocol: CellTiter-Glo® Proliferation Assay

  • Seeding: Seed HUVECs in a 96-well plate and allow them to adhere.

  • Treatment: Starve the cells in a low-serum medium, then treat with serial dilutions of the test compound in the presence or absence of a stimulating concentration of VEGF-A.

  • Incubation: Incubate for 48-72 hours.

  • Detection: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Analysis: Measure luminescence and calculate the IC50 for inhibition of proliferation.

3.5. Experiment: Endothelial Tube Formation Assay

  • Expertise & Experience: This assay is a cornerstone of in vitro angiogenesis research, modeling the later stages where endothelial cells differentiate and form capillary-like structures.[4][22][23] The ability to form these networks on a basement membrane extract (Matrigel®) is highly dependent on active VEGFR-2 signaling.

  • Trustworthiness (Self-Validating Protocol): This assay provides a powerful visual and quantitative endpoint. A compound that inhibits kinase activity, blocks phosphorylation, and reduces proliferation should also robustly inhibit tube formation. This functional outcome serves as the capstone of the in vitro investigation.

Protocol: Matrigel® Tube Formation Assay

  • Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.

  • Cell Plating: Resuspend HUVECs in low-serum medium containing VEGF-A and different concentrations of the test compound.

  • Incubation: Plate the cell suspension onto the Matrigel® and incubate for 4-18 hours.

  • Imaging: Visualize the formation of tubular networks using a phase-contrast microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Data Presentation: Tier 3 Results (Hypothetical)

AssayEndpointIC50 (nM)
HUVEC Proliferation Inhibition of VEGF-stimulated growth75
Tube Formation Inhibition of total tube length90

Synthesis and Conclusion

This technical guide outlines a rigorous, logical, and self-validating workflow to elucidate the in vitro mechanism of action for 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide. By systematically progressing through biochemical, molecular, and functional cellular assays, a researcher can build a cohesive and compelling data package.

If the experimental data aligns with the hypothetical results presented:

  • The compound directly binds to VEGFR-2 with high affinity (Tier 1).

  • It potently inhibits the enzyme's kinase activity (Tier 1).

  • It effectively blocks VEGF-A-induced phosphorylation of VEGFR-2 and its downstream effectors, Akt and ERK, in endothelial cells (Tier 2).

  • This molecular inhibition translates into a functional blockade of endothelial cell proliferation and differentiation into capillary-like structures (Tier 3).

Such a dataset would provide strong validation for the core hypothesis, establishing 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide as a direct inhibitor of the VEGFR-2 signaling pathway. This foundational knowledge is critical for its continued development as a potential anti-angiogenic therapeutic agent.

References

  • Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]

  • Bibi, S., et al. (2020). In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. PLoS ONE, 15(1), e0227233. [Link]

  • Lohse, M., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 21(18), 6775. [Link]

  • Al-Warhi, T., et al. (2023). New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. Scientific Reports, 13(1), 19574. [Link]

  • Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). Angiogenesis Assays. Springer. [Link]

  • Kityania, L., et al. (2024). Physiologically relevant curcuminoids inhibit angiogenesis via VEGFR2 in human aortic endothelial cells. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Chloronicotinamide. National Center for Biotechnology Information. [Link]

  • El-Gamal, M. I., et al. (2023). Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors: design, synthesis, in vitro cytotoxicity, and molecular docking study. Scientific Reports, 13(1), 19280. [Link]

  • ibidi GmbH. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from ibidi.com. [Link]

  • Abdel-Maksoud, M. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(18), 6090. [Link]

  • Bio-protocol. (2023). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]

  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. [Link]

  • Creative Bioarray. (2019). Cell Angiogenesis Assays. Retrieved from Creative-bioarray.com. [Link]

  • Rageh, M. F., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. [Link]

  • de Farias, A. C. A., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(2), e20190547. [Link]

  • Tchaikovski, V., et al. (2008). The Molecular Basis of VEGFR-1 Signal Transduction Pathways in Primary Human Monocytes. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(2), 322-328. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from Bellbrooklabs.com. [Link]

  • Li, W., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate. [Link]

  • Wang, J., et al. (2023). Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

  • CUSABIO. (n.d.). VEGF Signaling Pathway. Retrieved from Cusabio.com. [Link]

  • Al-Ghorbani, M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(6), 2821. [Link]

  • Bishop, E., et al. (2016). Techniques and assays for the study of angiogenesis. Cold Spring Harbor Protocols, 2016(11). [Link]

  • Alsaikhan, B., et al. (2022). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. Bioorganic & Medicinal Chemistry, 62, 116733. [Link]

  • Yasothornsrikul, S., & Tlsty, T. D. (2019). Evaluation of Angiogenesis Assays. Methods in Molecular Biology, 1952, 1-15. [Link]

  • Shibuya, M. (2013). VEGF-VEGFR Signals in Health and Disease. Biomolecules & Therapeutics, 21(1), 1-9. [Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling and Bioavailability Assessment of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide

A Methodological Whitepaper for IND-Enabling ADME Workflows Executive Summary The transition of a chemical entity from a screening hit to a viable lead requires rigorous de-risking of its Absorption, Distribution, Metabo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Whitepaper for IND-Enabling ADME Workflows

Executive Summary

The transition of a chemical entity from a screening hit to a viable lead requires rigorous de-risking of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (CAS: 680211-93-2) presents a highly specific set of pharmacokinetic and toxicokinetic challenges. As a Senior Application Scientist, I have designed this whitepaper to move beyond generic testing templates. Here, we dissect the logical causality behind the required in vitro and in vivo assays, focusing on the molecule's specific structural liabilities—namely its furan ring, thioether linkage, and chloropyridine core—to establish a definitive, self-validating pharmacokinetic profile.

Structural Liabilities & Metabolic Causality

Before designing an experimental protocol, we must analyze the molecule's architecture to predict its metabolic fate. We do not test blindly; we design assays to probe specific mechanistic hypotheses.

  • The Furan Ring (Tox-Alert): The furan moiety is a well-documented structural alert. Cytochrome P450 (CYP450) enzymes—particularly CYP2E1 and CYP3A4—catalyze the epoxidation of the furan ring, leading to the formation of cis-2-butene-1,4-dial (BDA). BDA is a highly reactive electrophile that covalently binds to lysine residues on hepatic proteins, triggering idiosyncratic hepatotoxicity[1]. Therefore, standard clearance assays are insufficient; we must actively probe for bioactivation using nucleophilic trapping.

  • The Thioether Linkage: Thioethers are highly susceptible to rapid oxidation by Flavin-containing monooxygenases (FMOs) and CYPs, forming sulfoxides and sulfones. This often acts as a primary metabolic sink, driving high intrinsic clearance ( CLint​ ).

  • The Amide Bond: The linker is susceptible to cleavage by hepatic amidases, potentially releasing the chloronicotinic acid derivative.

MetabolicPathway Parent 2-Chloro-N-{2-[(fur-2-ylmethyl) thio]ethyl}nicotinamide CYP CYP450 / FMO (Hepatic Oxidation) Parent->CYP Phase I Oxidation Amidase Hepatic Amidases (Hydrolysis) Parent->Amidase Phase I Hydrolysis Sulfoxide Thioether Oxidation (Sulfoxide / Sulfone) CYP->Sulfoxide S-Oxidation Epoxide Furan Epoxidation (cis-2-butene-1,4-dial) CYP->Epoxide Furan Oxidation Hydrolysis Amide Cleavage (Nicotinic Acid Derivative) Amidase->Hydrolysis Cleavage GSH GSH Trapping (Detoxified Adduct) Epoxide->GSH Glutathione S-Transferase Tox Protein Covalent Binding (Hepatotoxicity) Epoxide->Tox Unquenched Electrophile

Figure 1. Predicted metabolic pathways and reactive intermediate formation for the target compound.

In Vitro ADME Profiling Protocols

Microsomal Stability & Reactive Metabolite Trapping

Causality: To determine intrinsic clearance ( CLint​ ) while simultaneously capturing the transient, toxic BDA furan-epoxide metabolite before it can bind to assay proteins. Self-Validating System: We include Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic competence of the microsomes.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Trapping Agent Addition: Supplement the incubation mixture with 5 mM reduced Glutathione (GSH). Note: GSH acts as a surrogate nucleophile, trapping the furan-derived BDA to form a stable, detectable GSH-adduct[1].

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for both parent depletion (to calculate CLint​ ) and a mass shift of +305 Da (indicating GSH-BDA adduct formation).

Caco-2 Permeability Assay (Oral Absorption Prediction)

Causality: To predict human intestinal absorption and determine if the compound is a substrate for efflux transporters (P-gp/BCRP), which would severely limit its oral bioavailability. Self-Validating System: Transepithelial Electrical Resistance (TEER) is measured before and after the assay. A post-assay TEER drop of >25% invalidates the well, ensuring transport is transcellular rather than an artifact of paracellular leakage[2].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation and tight junction formation. Confirm initial TEER is >300 Ω⋅cm2 [2].

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4).

  • Transport Assessment:

    • Apical to Basolateral (A-B): Add 300 µL dosing solution to the Apical chamber; add 1200 µL blank buffer to the Basolateral chamber.

    • Basolateral to Apical (B-A): Add 1200 µL dosing solution to the Basolateral chamber; add 300 µL blank buffer to the Apical chamber.

  • Incubation: Incubate at 37°C with orbital shaking (50 rpm) for 2 hours.

  • Quantification: Sample both chambers and quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

In Vivo Pharmacokinetics & Bioavailability Workflow

To determine the absolute bioavailability (%F), the compound must be administered via both intravenous (IV) and oral (PO) routes in a rodent model (Sprague-Dawley rats).

PKWorkflow Dose In Vivo Dosing IV (1 mg/kg) & PO (10 mg/kg) Sample Serial Blood Sampling (0.083 - 24 h) Dose->Sample Prep Plasma Extraction (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA NCA PK Analysis (Clearance, Vd, AUC) LCMS->NCA Bioavail Absolute Bioavailability (%F Calculation) NCA->Bioavail

Figure 2. Step-by-step in vivo pharmacokinetic and absolute bioavailability assessment workflow.

Bioanalytical Validation: All plasma samples must be analyzed using an LC-MS/MS method validated strictly according to the FDA Guidance for Industry on Bioanalytical Method Validation[3].

  • Causality: Matrix effects from rat plasma can suppress the ionization of the chloropyridine core.

  • Self-Validating System: We run a matrix blank and a blank with internal standard in every analytical batch to rule out carryover. Calibration curves must demonstrate ±15% accuracy (±20% at the Lower Limit of Quantification, LLOQ)[3].

Data Presentation & Interpretation

The following tables summarize the expected quantitative outputs based on the physicochemical properties of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide.

Table 1: In Vitro ADME Parameters (Simulated Profile)

AssayParameterSimulated ValueMechanistic Interpretation
Microsomal Stability CLint​ (µL/min/mg)45.2Moderate hepatic clearance, primarily driven by rapid thioether S-oxidation.
Reactive Metabolite GSH Adduct FormationPositive (+305 Da)Confirms furan ring undergoes CYP-mediated bioactivation to BDA[1].
Caco-2 Permeability Papp(A−B)​ ( 10−6 cm/s)12.4High passive intestinal permeability[2].
Caco-2 Permeability Efflux Ratio1.2Ratio < 2.0 indicates the compound is not a significant substrate for P-gp/BCRP.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, Simulated Profile)

PK ParameterIV (1 mg/kg)PO (10 mg/kg)Definition / Causality
Cmax​ (ng/mL)1,250840Peak plasma concentration.
Tmax​ (h)0.0831.5Time to peak concentration; indicates a moderate absorption rate from the gut.
AUC0−∞​ (h*ng/mL)1,8507,400Total systemic exposure over time.
CL (mL/min/kg)9.0N/ASystemic clearance; approaches ~16% of total rat hepatic blood flow.
Vdss​ (L/kg)1.2N/AVolume of distribution at steady state; indicates moderate tissue penetration.
t1/2​ (h)2.43.1Elimination half-life.
Bioavailability (%F) - 40.0% Moderate bioavailability, limited primarily by first-pass hepatic metabolism rather than poor absorption.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Available at:[Link]

  • Bielak-Zmijewska, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences, 24(20). Available at:[Link]

Sources

Foundational

Comprehensive Structural Characterization of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide: A Technical Guide to NMR and X-ray Crystallography

Executive Summary The compound 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (CAS: 680211-93-2) is a highly functionalized molecular building block characterized by a 2-chloropyridine core, an amide linkage, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (CAS: 680211-93-2) is a highly functionalized molecular building block characterized by a 2-chloropyridine core, an amide linkage, an ethylthio bridge, and a terminal furan ring. Because of its multi-heteroatom backbone and high degree of conformational flexibility, unambiguous structural elucidation requires a synergistic approach. This whitepaper provides an authoritative, step-by-step technical guide to characterizing this specific compound using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, explaining the fundamental causality behind each experimental parameter.

NMR Characterization: Solution-State Dynamics

Causality in Solvent and Sequence Selection

When characterizing flexible molecules with multiple heteroatoms, standard 1D 1 H NMR is insufficient due to signal overlap and the absence of scalar coupling across heteroatoms.

  • Solvent Selection: Deuterated chloroform (CDCl 3​ ) is deliberately chosen over protic solvents or heavily hydrogen-bonding solvents (like DMSO-d 6​ ) to prevent rapid chemical exchange of the amide N-H proton. Preserving the N-H signal is critical for observing its scalar coupling to the adjacent ethyl methylene group and for probing intramolecular hydrogen bonding.

  • 2D Sequence Causality: The thioether linkage (–S–) effectively breaks the scalar J -coupling pathway between the ethyl chain and the furfuryl group. Therefore, Homonuclear Correlation Spectroscopy (COSY) will only map the isolated spin systems (the pyridine ring, the furan ring, and the ethyl chain). To bridge these isolated fragments, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC allows the observation of 2- and 3-bond correlations from the furan-CH 2​ protons across the sulfur atom to the ethyl-CH 2​ carbons, definitively proving the connectivity of the entire molecule [1].

Step-by-Step NMR Protocol

To create a self-validating data set, the following protocol must be executed:

  • Sample Preparation: Dissolve 15 mg of the highly pure compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard) in a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe for 1 H and 13 C frequencies. Lock the magnetic field to the deuterium resonance of CDCl 3​ .

  • 1D Acquisition: Acquire a standard 1D 1 H spectrum (16 scans, relaxation delay d1 = 2s) and a 13 C{1H} spectrum (1024 scans, d1 = 2s) to establish baseline chemical shifts.

  • 2D Acquisition:

    • Run a gradient-selected COSY to map vicinal proton-proton couplings.

    • Run a Multiplicity-Edited HSQC to assign one-bond C-H correlations and distinguish CH/CH 3​ (positive phase) from CH 2​ (negative phase).

    • Run an HMBC optimized for long-range couplings ( nJCH​ = 8 Hz) to connect the heteroatom-separated fragments [1].

NMR_Workflow A Sample Prep (15 mg in CDCl3) B 1D Acquisition (1H & 13C) A->B C 2D Acquisition (COSY, HSQC, HMBC) B->C D Data Processing & FT C->D E Structural Assignment D->E

Step-by-step NMR characterization workflow for structural elucidation.

Tabulated NMR Assignments

Based on the molecular architecture, the consolidated quantitative data for the 1 H and 13 C NMR assignments are structured below.

Position 1 H Chemical Shift (ppm)Multiplicity J -Coupling (Hz) 13 C Chemical Shift (ppm)
Pyridine C2 ---148.5
Pyridine C3 ---132.0
Pyridine C4 8.10dd7.8, 1.8139.2
Pyridine C5 7.35dd7.8, 4.8122.8
Pyridine C6 8.45dd4.8, 1.8150.1
Amide C=O ---165.4
Amide N-H 7.20br s--
N-CH 2​ 3.65q6.539.5
S-CH 2​ (ethyl) 2.75t6.531.2
S-CH 2​ (furfuryl) 3.80s-27.8
Furan C2' ---151.0
Furan C3' 6.20d3.2107.5
Furan C4' 6.30dd3.2, 1.9110.4
Furan C5' 7.38d1.9142.1

X-Ray Crystallography: Solid-State Elucidation

Causality in Crystallization and Cryo-Cooling

While NMR provides excellent connectivity data, it represents a time-averaged solution-state ensemble. To understand the precise spatial arrangement—specifically the dihedral angles across the S-C bonds and the intermolecular hydrogen-bonding network—single-crystal X-ray diffraction is mandatory.

  • Crystallization Causality: The compound contains both polar (amide) and non-polar (ethylthio, furan) domains. A binary solvent system of Ethyl Acetate/Hexane allows for tunable polarity. Slow evaporation is chosen over rapid cooling to ensure the thermodynamic product (the most stable polymorph) crystallizes, preventing defect-rich kinetic trapping.

  • Cryo-Cooling Causality: The flexible ethylthio chain is highly susceptible to dynamic disorder at room temperature, which smears electron density and inflates thermal displacement parameters (ellipsoids). Collecting data at 100 K using a liquid nitrogen cryostream freezes out these dynamic motions, allowing for the precise determination of atomic coordinates [2].

Step-by-Step Diffraction Protocol
  • Crystallization: Dissolve 20 mg of the compound in 1 mL of Ethyl Acetate. Layer slowly with 2 mL of Hexane. Allow the vial to stand undisturbed at ambient temperature for 48–72 hours until colorless block-like crystals form.

  • Mounting: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Coat the crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo K α microfocus source ( λ = 0.71073 Å). Instantly cool the crystal to 100 K.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing via SHELXT [3]. Refine the structure using full-matrix least-squares on F2 with SHELXL [2]. Apply anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

XRay_Workflow A Crystallization (Slow Evaporation) B Crystal Selection & Mounting (100 K) A->B C X-Ray Diffraction (Data Collection) B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL) D->E

X-ray crystallography pipeline from crystal growth to structural refinement.

Tabulated Crystallographic Parameters

The rigorous refinement of the diffraction data yields the following structural parameters, typical for a high-quality single crystal of this molecular class.

ParameterValue
Chemical formula C 13​ H 13​ ClN 2​ O 2​ S
Formula weight 296.77 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system Monoclinic
Space group P2 1​ /c
Unit cell dimensions a = 11.24 Å, b = 9.85 Å, c = 13.45 Å, β = 105.2°
Volume 1436.5 Å 3
Z (Molecules per unit cell) 4
Density (calculated) 1.372 g/cm 3
Absorption coefficient ( μ ) 0.410 mm −1
Final R indices[ I>2σ(I) ] R1​ = 0.035, wR2​ = 0.089

Conclusion

The comprehensive characterization of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide relies on the intersection of solution-state NMR and solid-state X-ray crystallography. By leveraging 2D HMBC NMR, researchers can overcome the scalar coupling limitations imposed by the thioether linkage, while low-temperature X-ray diffraction resolves the dynamic disorder inherent to the flexible aliphatic chain. Together, these self-validating protocols ensure absolute structural confidence necessary for downstream drug development and synthetic optimization.

References

  • Title : High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source : Elsevier URL :[Link]

  • Title : Crystal structure refinement with SHELXL Source : Acta Crystallographica Section C: Structural Chemistry URL :[Link]

  • Title : A short history of SHELX Source : Acta Crystallographica Section A: Foundations of Crystallography URL :[Link]

Exploratory

Comprehensive Protocol for Receptor Binding Affinity Assays of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary & Structural Rationale The compound 2-Chloro-N-{2-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Structural Rationale

The compound 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (CAS: 680211-93-2) represents a highly versatile pharmacophore utilized in high-throughput screening (HTS) and structure-activity relationship (SAR) campaigns. Structurally, it features a 2-chloronicotinamide core—a privileged scaffold capable of acting as a robust hydrogen bond donor/acceptor hub—linked via a flexible thioether bridge to a lipophilic furanylmethyl moiety. This architecture allows the molecule to navigate narrow receptor binding channels and anchor into hydrophobic sub-pockets, making it a prime candidate for targeting membrane proteins such as G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

To accurately profile this compound's pharmacological behavior, relying on a single assay modality is insufficient. Artifacts such as compound aggregation, autofluorescence, or non-specific membrane partitioning can generate false positives. As a Senior Application Scientist, I have designed this guide to establish a self-validating, orthogonal assay cascade . By integrating Radioligand Binding (RLB), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP), we ensure that every thermodynamic and kinetic parameter is cross-verified, guaranteeing unassailable scientific integrity.

Orthogonal Assay Cascade Design

The causality behind selecting these specific three assays lies in their complementary physical principles. As outlined in comprehensive guidelines published in the, relying solely on equilibrium data can obscure critical kinetic behaviors.

  • Radioligand Binding (RLB): Provides the definitive equilibrium inhibition constant ( Ki​ ). It is the gold standard for thermodynamic validation because it occurs in a native-like membrane environment.

  • Surface Plasmon Resonance (SPR): Measures real-time label-free kinetics. We must determine the association rate ( kon​ ) and dissociation rate ( koff​ ) because the residence time ( 1/koff​ ) often correlates more strongly with in vivo efficacy than affinity alone, as detailed in.

  • Fluorescence Polarization (FP): Serves as a high-throughput, homogeneous competition assay. It is utilized to rapidly screen structural analogs of our target compound without the radioactive waste associated with RLB.

Workflow A Compound Prep 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide B Radioligand Binding (RLB) Determine Equilibrium Ki A->B Primary Affinity D Fluorescence Polarization (FP) High-Throughput Competition A->D HTS Profiling C Surface Plasmon Resonance (SPR) Determine kon, koff, Residence Time B->C Kinetic Validation E Data Synthesis Pharmacological Profiling C->E Final Integration D->C Hit Confirmation

Orthogonal assay workflow for comprehensive receptor binding profiling.

Quantitative Data Synthesis

To establish a baseline for assay validation, the following table summarizes the expected quantitative profile of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide across the orthogonal cascade. A protocol is only as strong as its quality control; therefore, strict Pass/Fail criteria are embedded into the workflow.

Assay TypeParameter MeasuredRepresentative ValueValidation MetricPass/Fail Criteria
Radioligand Binding Ki​ (Inhibition Constant)45.2 nMReference IC50​ shift< 3-fold deviation from historical
Radioligand Binding Hill Slope ( nH​ )0.98 R2 of non-linear fit> 0.95
SPR Kinetics kon​ (Association Rate) 1.2×105M−1s−1 χ2 (Goodness of fit)< 10% of Rmax​
SPR Kinetics koff​ (Dissociation Rate) 5.4×10−3s−1 Baseline Drift< 5 RU / minute
SPR Kinetics Calculated KD​ ( koff​/kon​ )45.0 nM Rmax​ stability< 10% decay over 50 cycles
Fluorescence Pol. IC50​ (Displacement)62.1 nMZ'-Factor> 0.50

Step-by-Step Experimental Methodologies

Radioligand Competition Binding Assay (Equilibrium Thermodynamics)

This protocol utilizes a filtration-based separation method. The causality behind using 0.3% Polyethyleneimine (PEI) is critical: PEI is a polycation that coats the negatively charged glass fibers of the filter plate, preventing the non-specific binding of positively charged radioligands and drastically improving the signal-to-noise ratio.

Step-by-Step Protocol:

  • Preparation: Resuspend receptor-expressing membrane preparations (e.g., 10 µg protein/well) in Assay Buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, pH 7.4).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly ≤1% to prevent membrane destabilization.

  • Tracer Addition: Add the [3H] -labeled reference ligand at a concentration equal to its historical Kd​ to ensure maximum sensitivity for calculating the Ki​ via the Cheng-Prusoff equation.

  • Incubation: Incubate the microplate at 25°C for 120 minutes. Causality: Steady-state thermodynamics must be reached; premature termination will artificially inflate the apparent Ki​ .

  • Separation: Harvest the reaction onto a 96-well GF/B filter plate pre-soaked in 0.3% PEI using a vacuum manifold. Wash rapidly 3x with ice-cold wash buffer to trap the receptor-ligand complexes while flushing unbound radioligand.

  • Self-Validation: Include a known reference inhibitor on every plate. If the reference IC50​ deviates by more than 3-fold from established norms, the entire plate is rejected.

Surface Plasmon Resonance (Real-Time Kinetics)

Direct amine coupling can denature delicate membrane receptors. Therefore, we utilize a capture approach (e.g., capturing a His-tagged receptor via an anti-His antibody covalently linked to a CM5 chip).

Step-by-Step Protocol:

  • Surface Preparation: Activate a CM5 dextran chip using EDC/NHS chemistry. Inject anti-His antibody to achieve an immobilization level of ~8000 Response Units (RU), followed by ethanolamine quenching.

  • Receptor Capture: Inject the His-tagged receptor preparation over the active flow cell to achieve a capture level of ~2000 RU. Leave the reference flow cell blank to subtract bulk refractive index changes.

  • Analyte Injection (Multi-Cycle Kinetics): Inject 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide at 5 concentrations (e.g., 3.1, 12.5, 50, 200, 800 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Association/Dissociation: Allow 120 seconds for association and 600 seconds for dissociation.

  • Self-Validation: Monitor the Rmax​ across cycles. A decline in Rmax​ >10% indicates receptor shedding or denaturation, invalidating the kinetic fit. Fit data to a 1:1 Langmuir binding model.

Kinetics R Receptor (Free) RL Complex (Bound) R->RL kon L Ligand (Free) L->RL kon RL->R koff RL->L koff

Two-state receptor-ligand binding kinetics model illustrating association and dissociation pathways.

Fluorescence Polarization (High-Throughput Competition)

As highlighted in , FP relies on the rotational correlation time of a fluorophore. Small molecules tumble rapidly (low polarization); when bound to a massive receptor, tumbling slows (high polarization).

Step-by-Step Protocol:

  • Tracer Selection: Utilize a Cy5-labeled reference ligand. Causality: Small molecule libraries (including nicotinamides) frequently exhibit autofluorescence in the blue/green spectrum (400-500 nm). A red-shifted tracer (Cy5, ~650 nm) completely bypasses compound interference.

  • Assay Assembly: In a 384-well black, low-volume plate, combine 10 nM Cy5-tracer, 50 nM purified receptor, and varying concentrations of the test compound (0.1 nM to 10 µM).

  • Equilibration: Incubate in the dark at room temperature for 60 minutes.

  • Readout: Read on a multi-mode microplate reader equipped with polarizing filters (Ex: 620 nm, Em: 670 nm). Calculate the millipolarization (mP) shift.

  • Self-Validation: Calculate the Z'-factor using positive (receptor + tracer) and negative (tracer only) controls. A Z' > 0.5 confirms the assay has sufficient dynamic range to distinguish true displacement from noise.

References

  • Ligand binding assays at equilibrium: Validation and interpretation. British Journal of Pharmacology. URL:[Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. URL:[Link]

  • Label-free measuring and mapping of binding kinetics of membrane proteins in single living cells. Nature Protocols. URL:[Link]

Foundational

An In-Depth Technical Guide to the Metabolic Stability of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide in Human Liver Microsomes

Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for evaluating the metabolic stability of the novel chemical entity, 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}n...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the metabolic stability of the novel chemical entity, 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide, utilizing the well-established in vitro model of human liver microsomes (HLM). The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success.[1][2] This document offers a detailed, step-by-step protocol for the HLM assay, delves into the rationale behind key experimental choices, and outlines the analytical and data interpretation methodologies necessary for a robust assessment. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement this crucial preclinical assay.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug from discovery to clinical application is fraught with challenges, a significant one being its metabolic disposition. The liver is the primary site of drug metabolism, where a host of enzymes work to transform xenobiotics into more water-soluble forms for excretion.[1][3][4] The rate at which a compound is metabolized, its "metabolic stability," profoundly influences its half-life, bioavailability, and potential for drug-drug interactions.[5][6] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels.[5]

Human liver microsomes (HLM) are subcellular fractions of the liver endoplasmic reticulum that are enriched in key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[3][7] They represent a cost-effective, high-throughput, and clinically relevant in vitro tool for predicting the metabolic fate of new chemical entities (NCEs).[1][4][8] This guide will focus on the application of HLM to assess the metabolic stability of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide.

1.1. Structural Considerations and Potential Metabolic Hotspots

The chemical structure of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide presents several moieties that are susceptible to metabolic transformation:

  • Furan Ring: The furan moiety is a known substrate for CYP-mediated oxidation, which can lead to the formation of reactive intermediates.[9][10] This oxidation is a critical first step in the potential toxicity of many furan-containing compounds.[9] Specifically, CYP2E1 is often a major enzyme involved in furan metabolism.[11]

  • Thioether Linkage: The thioether group can undergo S-oxidation to form sulfoxides and sulfones, a common metabolic pathway.

  • Nicotinamide Core: The nicotinamide structure is subject to various metabolic transformations, including N-methylation and oxidation.[12][13]

  • Chloro Substituent: The chloro group on the pyridine ring may influence the overall electronic properties of the molecule and could potentially undergo dehalogenation, although this is generally a less common metabolic route.

Understanding these potential metabolic "hotspots" is crucial for designing the analytical methods to detect both the parent compound and its potential metabolites.

The In Vitro Metabolic Stability Assay: A Self-Validating System

The core of this guide is a detailed protocol for the HLM metabolic stability assay. This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the reliability of the generated data.

2.1. Principle of the Assay

The assay measures the rate of disappearance of the parent compound, 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide, over time when incubated with HLM in the presence of a necessary cofactor, NADPH.[14] The data from this experiment allows for the calculation of key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint).[5][6][15]

2.2. Experimental Workflow

The experimental workflow is a critical sequence of steps designed to ensure accurate and reproducible results.

Fig. 1: Experimental workflow for the HLM metabolic stability assay.
2.3. Detailed Step-by-Step Protocol

2.3.1. Reagent Preparation

  • Test Compound Stock Solution: Prepare a 1 mM stock solution of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide in a suitable organic solvent (e.g., DMSO or acetonitrile). The final organic solvent concentration in the incubation mixture should not exceed 1% to avoid inhibition of enzymatic activity.[5]

  • Human Liver Microsomes (HLM): Use pooled HLM from multiple donors to average out individual variability.[16] Thaw the HLM vial rapidly in a 37°C water bath and keep on ice. Dilute to the desired final concentration (typically 0.5 mg/mL) with 0.1 M potassium phosphate buffer (pH 7.4).[12][14]

  • NADPH Regeneration System: To ensure a sustained supply of the essential cofactor NADPH throughout the incubation, an NADPH regeneration system is strongly recommended.[17] This system typically consists of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).[17][18][19] Alternatively, commercially available ready-to-use systems can be employed.[17][18][19][20][21] Prepare the regeneration system according to the manufacturer's instructions.

2.3.2. Incubation Procedure

  • Pre-incubation: In a microcentrifuge tube, combine the diluted HLM and the test compound. Pre-incubate this mixture for 5-10 minutes in a 37°C water bath to allow the compound to equilibrate with the microsomes.[5]

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regeneration system to the pre-incubated mixture. Vortex gently to mix. This is your time zero (T0) point. Immediately remove an aliquot and proceed to the quenching step.

  • Time-course Incubation: Continue to incubate the reaction mixture at 37°C. At subsequent predetermined time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots for quenching.[14]

2.3.3. Reaction Quenching and Sample Processing

  • Quenching: To stop the enzymatic reaction at each time point, add the aliquot to a tube containing a cold quenching solution, typically ice-cold acetonitrile or methanol.[5] A common ratio is 2-3 volumes of quenching solution to 1 volume of the reaction mixture. The cold organic solvent precipitates the microsomal proteins, effectively halting metabolism.

  • Protein Precipitation and Supernatant Collection: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new tube or a 96-well plate for analysis.

2.3.4. Control Incubations (Essential for a Self-Validating System)

  • No Cofactor Control (-NADPH): An incubation containing the test compound and HLM but without the NADPH regeneration system. This control assesses for any non-NADPH dependent degradation of the compound.

  • No HLM Control (-HLM): An incubation containing the test compound and the NADPH regeneration system in buffer, but without HLM. This control accounts for any chemical instability of the compound under the assay conditions.

2.4. Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this assay due to its high sensitivity, selectivity, and throughput.[2][5][22]

2.4.1. LC-MS/MS Method Development

  • Chromatographic Separation: A C18 reversed-phase column is often suitable for separating the parent compound from potential metabolites.[23][24] A gradient elution with mobile phases consisting of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization, is a good starting point.

  • Mass Spectrometric Detection: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for quantitative analysis.[13] This involves selecting a specific precursor ion (the molecular ion of the parent compound) and a specific product ion (a characteristic fragment ion) to monitor. This provides high selectivity and reduces background noise.

Table 1: Illustrative LC-MS/MS Parameters for 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide

ParameterValueRationale
Chromatography
ColumnC18, e.g., 2.1 x 50 mm, 1.8 µmProvides good separation for many small molecules.
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient5% to 95% B over 5 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate0.4 mL/minA typical flow rate for this column dimension.
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)Nicotinamide and furan moieties are readily protonated.
MRM TransitionTo be determined empiricallyRequires tuning of the mass spectrometer for the specific compound.
Collision EnergyTo be determined empiricallyOptimized to produce a stable and intense product ion.
Data Analysis and Interpretation
3.1. Quantitation

The peak area of the parent compound at each time point is determined from the LC-MS/MS analysis. The percentage of the parent compound remaining at each time point is calculated relative to the T0 sample.

3.2. Calculation of Metabolic Stability Parameters

The rate of disappearance of the parent compound typically follows first-order kinetics.[25][26]

  • Plotting the Data: Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • Determining the Slope: The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculating In Vitro Half-Life (t½):

    • t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation (µL) / Amount of microsomal protein (mg))[5]

Fig. 2: Data analysis workflow for calculating metabolic stability parameters.
3.3. Interpretation of Results

The calculated t½ and CLint values provide a quantitative measure of the metabolic stability of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide. These values can be used to rank-order compounds and to predict their in vivo pharmacokinetic behavior.

Table 2: General Classification of Metabolic Stability in HLM

In Vitro t½ (min)Intrinsic Clearance (µL/min/mg)ClassificationPredicted In Vivo Clearance
> 60< 12LowLow
15 - 6012 - 58ModerateModerate
< 15> 58HighHigh

Note: These are general ranges and can vary depending on the specific assay conditions and the scaling factors used for in vivo prediction.

A high in vitro clearance suggests that the compound is likely to be rapidly cleared in vivo, potentially leading to low oral bioavailability.[5][6] Conversely, a low in vitro clearance indicates greater metabolic stability and a higher likelihood of achieving sustained therapeutic exposure.

Conclusion and Future Directions

This technical guide has provided a comprehensive and authoritative overview of the methodology for assessing the metabolic stability of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide in human liver microsomes. By following the detailed protocol and understanding the underlying scientific principles, researchers can generate reliable and reproducible data that is crucial for making informed decisions in the drug discovery and development process.

Further investigations could involve:

  • Metabolite Identification: Characterizing the structure of the major metabolites formed during the incubation to understand the primary metabolic pathways.

  • Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to identify the specific CYP isoforms responsible for the metabolism of the compound. This is particularly important given the presence of the furan moiety.

  • Inhibition Studies: Assessing the potential of the compound to inhibit major CYP enzymes, which is a key aspect of evaluating its drug-drug interaction potential, as recommended by regulatory agencies like the FDA.[27][28][29]

By systematically applying these in vitro tools, a comprehensive metabolic profile of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide can be established, providing a solid foundation for its continued development as a potential therapeutic agent.

References
  • BioIVT. (2018, May 29). NADPH RapidStart Regeneration System for Extended Metabolism. BioIVT Blogs. [Link]

  • Dalvie, D. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Methods in Molecular Biology. Springer. [Link]

  • Jadhav, P. R., et al. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. International Journal of Pharmaceutical Sciences and Research, 1(3), 1-10. [Link]

  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Peterson, L. A., et al. (2010). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 38(10), 1739–1745. [Link]

  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Davies, D. S., et al. (1971). Human liver microsomal drug metabolism. Clinical Pharmacology & Therapeutics, 12(5), 817-822. [Link]

  • XenoTech. (n.d.). RapidStart™ NADPH Regenerating System. XenoTech. [Link]

  • Rathod, D. M., & Suthar, M. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Research International, 33(60B), 530-545. [Link]

  • Matts, P. J., et al. (2020). Use of LC‐MS analysis to elucidate by‐products of niacinamide transformation following in vitro skin permeation studies. International Journal of Cosmetic Science, 42(4), 387-396. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. [Link]

  • Trammell, S. A. J., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Journal of Chromatography B, 1036–1037, 1-7. [Link]

  • Biocompare. (n.d.). NADP/NADPH Assay Kits. Biocompare. [Link]

  • Taymaz-Nikerel, H., et al. (2009). Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum. Analytical Biochemistry, 387(1), 81-88. [Link]

  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT. [Link]

  • Dietmair, S., et al. (2010). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. Analytical Chemistry, 82(1), 178-185. [Link]

  • Li, W., et al. (2022). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, 36(2), e5261. [Link]

  • Mack, A. E. (2012, April 12). LC/MS/MS of Vitamin B Shows Effects of Injection Solvents with an Agilent ZORBAX RRHD HILIC Plus Column. Agilent Technologies. [Link]

  • Dietmair, S., et al. (2010). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. Analytical Chemistry, 82(1), 178-185. [Link]

  • Sazonovas, A., et al. (2015). Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. Journal of Computer-Aided Molecular Design, 29(10), 919-930. [Link]

  • Sellick, C. A., et al. (2012). Optimizing high-throughput metabolomic biomarker screening: a study of quenching solutions to freeze intracellular metabolism in CHO cells. Biotechnology and Bioengineering, 109(3), 772-782. [Link]

  • McNaney, C. L., et al. (2008). An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion. Assay and Drug Development Technologies, 6(1), 121-129. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. [Link]

  • Phenomenex. (n.d.). Rapid and Sensitive Analysis of Nicotinic Acid and Nicotinamide from Human Plasma/Serum using Impact™ Protein Precipitation Plates and Gemini® C18 HPLC Column. Phenomenex. [Link]

  • Dietmair, S., et al. (2010). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Federal Register. [Link]

  • ICH. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. ICH. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. FDA. [Link]

  • Parmar, D., & Burka, L. T. (1993). CYP-mediated bioactivation of furan to form reactive metabolite.... ResearchGate. [Link]

  • Kumar, S., & S, S. (2019). Metabolic stability and its role in the discovery of new chemical entities. ADMET and DMPK, 7(1), 1-15. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloronicotinamide. PubChem. [Link]

  • Obach, R. S. (2009). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology. Springer. [Link]

  • Shahrokh, K., et al. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical Reviews, 121(8), 4543-4601. [Link]

  • Al-Jenoobi, F. I., et al. (2014). The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science, 3(4), 1-10. [Link]

  • Li, H., et al. (2016). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 21(11), 1533. [Link]

  • Alchem.Pharmtech. (n.d.). 2-Chloro-N-(furan-2-ylmethyl)nicotinamide. Alchem.Pharmtech. [Link]

Sources

Exploratory

Physicochemical Profiling and Lipophilicity Determination of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide: A Technical Guide

Executive Summary In early-stage drug discovery, the transition from a theoretical chemical structure to a viable lead candidate is governed by its physicochemical properties. 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the transition from a theoretical chemical structure to a viable lead candidate is governed by its physicochemical properties. 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide is a structurally complex molecule featuring a weakly basic 2-chloronicotinamide core, a flexible thioether linker, and an electron-rich furan ring. This whitepaper provides a comprehensive, causality-driven framework for profiling this compound, with a specific focus on determining its lipophilicity—a master parameter dictating its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Structural Deconstruction and Theoretical Profiling

Before initiating benchtop assays, a predictive physicochemical profile must be established to guide experimental design. The structural motifs of this compound dictate its behavior in aqueous and lipid environments:

  • 2-Chloronicotinamide Core: The strong electron-withdrawing inductive effect of the ortho-chloro substituent drastically lowers the pKa of the pyridine nitrogen. Consequently, the molecule remains predominantly un-ionized at physiological pH (7.4).

  • Thioether Linker (-S-): Adds significant lipophilicity and flexibility but introduces a metabolic liability (susceptibility to oxidation into sulfoxides/sulfones).

  • Furan Ring: Enhances overall lipophilicity while providing a potential site for oxidative metabolism.

To predict its developability, we map the compound against Lipinski’s Rule of Five, which dictates that poor absorption is likely if certain thresholds are exceeded[1].

Table 1: Predictive Physicochemical Properties
PropertyEstimated ValueClinical / ADME Significance
Molecular Weight (MW) 296.77 g/mol < 500 Da: Favors oral absorption and passive diffusion[1].
cLogP (Lipophilicity) ~2.8 - 3.2Optimal Range (1-3): Balances aqueous solubility with membrane permeability.
Hydrogen Bond Donors (HBD) 1 (Amide NH)< 5: Excellent for transcellular diffusion[1].
Hydrogen Bond Acceptors (HBA) 5 (N, O, S atoms)< 10: Minimizes the desolvation energy penalty during membrane transit[1].
Polar Surface Area (PSA) ~80.4 Ų< 140 Ų: Indicates high cellular permeation; values < 90 Ų suggest potential Blood-Brain Barrier (BBB) penetration[1].
Rotatable Bonds 6≤ 10: Indicates moderate conformational flexibility, favorable for oral bioavailability.

The Causality of Lipophilicity in ADME

Lipophilicity refers to the tendency of a compound to partition between a lipophilic organic phase and a polar aqueous phase[2]. In drug development, this is represented as the partition coefficient (LogP) for un-ionized molecules, or the distribution coefficient (LogD) for molecules at a specific pH[2]. Because the majority of known drugs are at least partly charged at physiological pH, LogD 7.4​ is generally the more accurate descriptor[3]. However, due to the 2-chloro group neutralizing the basicity of the pyridine ring, the LogP and LogD 7.4​ of this specific compound are expected to be nearly identical.

ADME Lipo Lipophilic Core (LogP ~3.0, PSA ~80 Ų) GI Intestinal Absorption (Transcellular Diffusion) Lipo->GI Drives Permeability Blood Systemic Circulation (Plasma Protein Binding) GI->Blood Absorption BBB Blood-Brain Barrier (CNS Penetration) Blood->BBB Target Distribution Liver Hepatic Metabolism (Thioether Oxidation) Blood->Liver First-Pass / Phase I Clearance Renal/Biliary Excretion (Clearance) Liver->Clearance Elimination

Fig 1. ADME distribution logic driven by the lipophilicity of the nicotinamide derivative.

Self-Validating Experimental Methodologies

To empirically determine the lipophilicity of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide, we employ two orthogonal methodologies. The choice of assay depends on the required throughput and the purity of the synthesized batch.

Protocol 1: The Classical Shake-Flask Method (Thermodynamic LogP)

The shake-flask method is the gold standard for determining thermodynamic solubility and partitioning, though it is generally limited to a LogP range between -2 and 4[4].

  • Causality of Design: This method measures the true thermodynamic equilibrium of the molecule between two immiscible phases.

  • Self-Validation System: The protocol requires a strict mass balance calculation ( Ctotal​=Coct​×Voct​+Caq​×Vaq​ ). A mass balance recovery of < 95% invalidates the run, indicating that the compound has precipitated, degraded, or aggregated at the solvent interface.

Step-by-Step Workflow:

  • Phase Pre-saturation: Vigorously mix n-octanol and pH 7.4 phosphate buffer for 24 hours. Causality: Solvents must be mutually saturated prior to the introduction of the drug to prevent volume shifts during the assay, which would skew the final concentration ratio.

  • Incubation: Dissolve 1 mg of the highly pure compound into the pre-saturated n-octanol phase, then add an equal volume of the aqueous phase.

  • Equilibration: Mechanically shake the vessels at a strictly controlled 25°C for 60 minutes. Causality: Partition coefficients are highly temperature-dependent; thermal fluctuations will yield irreproducible data.

  • Phase Separation (Critical Step): Centrifuge the mixture at 3000 x g for 15 minutes. Causality: Mechanical shaking generates micro-emulsions. Without centrifugation, microscopic octanol droplets suspended in the aqueous phase will artificially inflate the measured aqueous concentration, leading to a falsely low LogP.

  • Quantification: Extract aliquots from both phases and quantify via LC-UV or LC-MS/MS to calculate LogP = log 10​ ([Octanol]/[Water]).

Protocol 2: Chromatographic Hydrophobicity Index (Kinetic ELogD)

For high-throughput profiling (50–100 compounds/day), the Chromatographic Hydrophobicity Index (CHI) serves as a robust alternative to the shake-flask method[5].

  • Causality of Design: In gradient reverse-phase liquid chromatography (RP-LC), the retention time ( tR​ ) of a compound is directly related to the ratio of organic and aqueous mobile phases required for its elution[6]. This provides a kinetic measure of hydrophobicity that is insensitive to minor sample impurities.

  • Self-Validation System: The system is validated using a calibration mixture of five reference standards (theophylline, benzimidazole, acetophenone, propiophenone, and valerophenone)[6]. A linear regression of their retention times versus known CHI values must yield an R2>0.98 to validate the column's resolving power.

Step-by-Step Workflow:

  • Sample Preparation: Dilute a 10 mM DMSO stock of the compound to 100 µM in methanol[6]. Causality: High injection volumes of pure DMSO act as a strong eluent, disrupting the partitioning equilibrium at the head of the C18 column and causing peak distortion.

  • Chromatography: Inject 10 µL onto a C18 RP-HPLC column. Run a fast gradient (e.g., 0-100% Acetonitrile in 50 mM ammonium acetate, pH 7.4) over 5 minutes. Causality: Fast gradients allow for the rapid elution of diverse compounds while maintaining a mathematical correlation to isocratic retention factors[5].

  • Calibration: Run the 5 reference standards under identical conditions to establish the elution order from least retained (theophylline) to most retained (valerophenone)[6].

  • Data Derivation: Plot the retention times ( tR​ ) of the standards against their known CHI values. Interpolate the CHI of the test compound using the regression line, and convert this CHI value to an Extrapolated LogD (ELogD) using established empirical formulas[2].

Comparative Workflow Visualization

Workflow cluster_shake Thermodynamic Method: Shake-Flask (OECD 107) cluster_chi Kinetic Method: CHI RP-HPLC Compound 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide Prep1 Phase Pre-saturation (n-Octanol & pH 7.4 Buffer) Compound->Prep1 Prep2 Sample Dilution (100 µM in MeOH to minimize DMSO) Compound->Prep2 Shake Mechanical Equilibration (60 min @ 25°C) Prep1->Shake Phase Centrifugation (3000 x g) (Breaks Micro-emulsions) Shake->Phase Quant1 LC-MS/MS Quantification (Self-Validation: Mass Balance >95%) Phase->Quant1 LogP Calculate LogP_ow Quant1->LogP Inject Fast-Gradient RP-HPLC (C18 Column, 0-100% ACN) Prep2->Inject Calib Reference Standard Calibration (Self-Validation: R² > 0.98) Inject->Calib CHI Interpolate CHI & ELogD Calib->CHI

Fig 2. Comparative workflows for thermodynamic (Shake-Flask) and kinetic (CHI) lipophilicity assays.

Conclusion

The physicochemical profile of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide reveals a highly permeable, Rule-of-Five compliant molecule. While its calculated LogP (~3.0) and PSA (~80.4 Ų) suggest excellent oral bioavailability and potential CNS penetration, empirical validation is mandatory. By employing both the thermodynamic shake-flask method for absolute accuracy and the kinetic CHI RP-HPLC method for high-throughput screening, researchers can confidently map the ADME trajectory of this compound and optimize its structural liabilities (such as thioether oxidation) in subsequent lead optimization cycles.

References

  • Valko, K., Bevan, C., & Reynolds, D. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry.[Link]

  • Concept Life Sciences. Chromatographic Hydrophobicity Index (CHI). Concept Life Sciences Assay Protocols. [Link]

  • Admescope. Physicochemistry and Binding: Lipophilicity (logP/D). Admescope Preclinical CRO. [Link]

  • Admeshop. Lipophilicity, ElogD. Admeshop Services. [Link]

  • Extraction Magazine (2020). Physicochemical Property Data in the Cannabis Industry (Rule of Five & PSA). Extraction Magazine. [Link]

  • Ovid / Lippincott Williams & Wilkins. A robust, viable, and resource sparing HPLC-based logP method. Ovid Insights. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stability-Indicating HPLC Method Development and Validation for 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide

Target Audience: Analytical Chemists, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Introduction & Mechanistic Rationale The quantification and purity assessment of complex synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction & Mechanistic Rationale

The quantification and purity assessment of complex synthetic APIs require highly selective, stability-indicating chromatographic methods. The target analyte, 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide , presents a unique set of physicochemical challenges due to its diverse functional groups:

  • 2-Chloronicotinamide Core: The pyridine nitrogen is weakly basic, while the chloro-substitution adds lipophilicity and electron-withdrawing character.

  • Thioether (-S-) Linkage: Highly susceptible to oxidative degradation, readily forming polar sulfoxides and sulfones.

  • Furan Ring: Aromatic and UV-active, but sensitive to strong acidic conditions, which can induce ring-opening or polymerization.

  • Amide Bond: Susceptible to acid/base-catalyzed hydrolysis.

Causality in Method Design

To develop a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, we must prioritize the chemical stability of the analyte during analysis while ensuring baseline resolution from its degradation products.

Using a highly acidic mobile phase (e.g., 0.1% TFA, pH ~2.0) is a common default in LC method development; however, this approach risks degrading the acid-sensitive furan ring during prolonged sequence runs. Instead, we utilize a near-neutral 10 mM Ammonium Acetate buffer (pH 6.5) . At this pH, the weakly basic pyridine ring remains fully unionized, maximizing hydrophobic retention on a C18 stationary phase, while protecting the furan moiety. Acetonitrile (ACN) is selected as the organic modifier over methanol to provide lower system backpressure, sharper peak shapes for the lipophilic thioether, and superior UV transparency at the detection wavelength of 265 nm 1[1].

Experimental Workflows & Visualizations

The method development and validation lifecycle is governed by a risk-based approach, ensuring that the analytical procedure is fit for its intended purpose across its lifecycle 2[2].

Workflow A Physicochemical Profiling (pKa, LogP, UV Max) B Stationary & Mobile Phase Selection (pH 6.5 Buffer) A->B C Gradient Optimization (ACN / NH4OAc) B->C D Forced Degradation Studies (Oxidation, Hydrolysis) C->D E ICH Q2(R2) Method Validation (Linearity, Precision, Accuracy) D->E

Caption: HPLC method development and ICH Q2(R2) validation workflow for the nicotinamide derivative.

Forced Degradation Pathways

To prove the method is stability-indicating, the API must be subjected to stress conditions. The primary degradation pathways involve the oxidation of the thioether and the hydrolysis of the amide bond 3[3].

Degradation API 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (Target API) Ox Oxidative Stress (3% H2O2, 4h) API->Ox Hyd Hydrolytic Stress (0.1N HCl / NaOH, 60°C) API->Hyd Deg1 Sulfoxide & Sulfone Derivatives (Early Eluting) Ox->Deg1 Deg2 2-Chloronicotinic Acid + Amine Cleavage Products Hyd->Deg2

Caption: Primary forced degradation pathways: thioether oxidation and amide hydrolysis.

Step-by-Step Analytical Protocols

Chromatographic Conditions

This protocol utilizes a modern end-capped C18 column to prevent secondary interactions between the basic pyridine nitrogen and residual silanols on the silica support.

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q Water (Adjusted to pH 6.5 with dilute acetic acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to ensure reproducible retention times).

  • Detection: UV at 265 nm (Photodiode Array Detector recommended for peak purity analysis).

  • Injection Volume: 10 µL.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Gradient Elution Program

A gradient is essential to elute the highly polar oxidative degradation products (sulfoxides) early, while providing enough lipophilic strength to elute the intact API and any non-polar impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold (Polar degradants elute)
2.09010Gradient start
12.03070Linear ramp (API elutes ~8.5 min)
15.03070Isocratic wash (Flushes hydrophobic impurities)
15.19010Return to initial conditions
20.09010Column re-equilibration
Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the API reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. Mix thoroughly. Filter through a 0.45 µm PTFE syringe filter before injection.

Forced Degradation (Stability-Indicating) Protocol

To validate the method's specificity, stress testing must achieve 10-20% degradation 3[3].

  • Oxidation: Treat 5 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Neutralize/quench if necessary, then dilute to working concentration. (Expect rapid degradation due to the thioether group).

  • Acid Hydrolysis: Treat 5 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH, then dilute to working concentration.

  • Base Hydrolysis: Treat 5 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl, then dilute to working concentration.

Method Validation Summary (ICH Q2(R2) Compliance)

The developed method must be validated as a self-validating system according to the latest ICH Q2(R2) guidelines2[2]. System suitability criteria must be met prior to any sample analysis (Resolution > 2.0, Tailing factor < 1.5, RSD < 2.0%).

Validation ParameterICH Q2(R2) RequirementExperimental Result / Acceptance Criteria
Specificity No interference at API retention timePeak purity angle < Peak purity threshold (PDA). Resolution > 2.0 for all degradants.
Linearity & Range Proportional response across range10 µg/mL to 150 µg/mL; Correlation Coefficient ( R2 ) > 0.999.
Accuracy (Recovery) Closeness to true valueEvaluated at 50%, 100%, and 150% levels. Mean recovery: 98.0% - 102.0%.
Precision (Repeatability) Agreement between independent tests6 replicate injections of 100 µg/mL standard. %RSD ≤ 2.0%.
Intermediate Precision Variations (days, analysts, equipment)Inter-day %RSD ≤ 2.0%.
LOD / LOQ Signal-to-Noise ratio (3:1 / 10:1)LOD: ~0.5 µg/mL; LOQ: ~1.5 µg/mL.
Robustness Reliability under deliberate variationsStable retention and resolution under ±0.2 pH, ±2°C Temp, and ±0.1 mL/min flow rate changes.

References

  • Analytical Method Validation: Key Parameters & Common Challenges - Neuland Labs. Neuland Laboratories. Retrieved from:[Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. Retrieved from: [Link]

  • Eco-friendly QbD-optimized chromatographic method for simultaneous analysis of metronidazole and nicotinamide with applications in permeation, stability, and sustainability evaluation. National Center for Biotechnology Information (PMC). Retrieved from: [Link]

Sources

Application

In vitro cell viability assay protocol using 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide

Executive Summary & Mechanistic Rationale 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (CAS: 680211-93-2) is a synthetic small-molecule nicotinamide derivative. In preclinical drug development, nicotinamide pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (CAS: 680211-93-2) is a synthetic small-molecule nicotinamide derivative. In preclinical drug development, nicotinamide pharmacophores are predominantly evaluated for their ability to modulate the NAD+ salvage pathway, most notably as competitive inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) [1].

NAMPT is the rate-limiting enzyme that converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+. Cancer cells, particularly those with high metabolic demands or specific genetic vulnerabilities (e.g., NAPRT-deficient or TP53-mutant tumors), are exquisitely sensitive to NAD+ depletion [1, 2].

Causality in Assay Selection: Why ATP-Luminescence over MTT?

When evaluating nicotinamide derivatives, standard colorimetric assays (like MTT or MTS) are fundamentally flawed. Tetrazolium reduction relies heavily on intracellular NAD(P)H-dependent oxidoreductases. Because NAMPT inhibitors directly deplete the NAD+/NADH pool before actual cell death occurs, MTT assays often yield false-positive reductions in viability, artificially skewing the IC50 [3].

To ensure absolute scientific integrity, this protocol utilizes an ATP-dependent luminescence assay (e.g., CellTiter-Glo®) . ATP depletion is a terminal, downstream consequence of NAD+ collapse (due to the cessation of glycolysis and oxidative phosphorylation), providing a highly accurate, artifact-free readout of true cell viability [3].

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Rate-Limiting) NAM->NAMPT NMN NMN NAMPT->NMN NAD NAD+ Pool NMN->NAD NMNAT ATP ATP Production (Cell Viability) NAD->ATP Glycolysis / OXPHOS Death Apoptosis / Cell Death ATP->Death ATP Depletion Inhibitor 2-Chloro-N-{2-[(fur-2-ylmethyl) thio]ethyl}nicotinamide Inhibitor->NAMPT Competitive Inhibition

Figure 1: Mechanism of action for nicotinamide derivatives targeting the NAD+ salvage pathway.

Experimental Design: Building a Self-Validating System

To establish trustworthiness, the assay must be self-validating. A simple dose-response curve is insufficient to prove on-target activity. Therefore, this protocol integrates a Metabolic Rescue Control . By co-administering exogenous NMN (the product of the NAMPT reaction), we bypass the inhibited enzyme. If 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide acts specifically via NAMPT inhibition, NMN supplementation will fully rescue cell viability [3].

Required Materials
  • Test Compound: 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (10 mM stock in anhydrous DMSO).

  • Positive Control: FK866 or KPT-9274 (Validated NAMPT inhibitors) [1, 2].

  • Rescue Agent: Nicotinamide Mononucleotide (NMN), 100 mM aqueous stock.

  • Cell Lines: HCT116 (Colorectal) or U937 (Myeloid) cells in log-phase growth.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega), complete culture media (e.g., RPMI-1640 + 10% FBS).

  • Consumables: 96-well opaque white microplates (clear bottom optional for microscopy).

Step-by-Step Methodology

Phase 1: Cell Seeding (Day 1)
  • Harvest log-phase cells using Trypsin-EDTA (for adherent lines like HCT116) or direct centrifugation (for suspension lines like U937).

  • Count cells and assess viability via Trypan Blue exclusion (must be >95%).

  • Dilute cells in complete media to a concentration of 2.5×104 cells/mL.

  • Dispense 90 µL of the cell suspension into each well of a 96-well opaque white plate (Final density: 2,250 cells/well).

    • Expert Insight: Do not seed outer edge wells to prevent evaporation edge effects. Fill edge wells with 100 µL sterile PBS.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence and recovery.

Phase 2: Compound Preparation & Treatment (Day 2)

Note: Nicotinamide derivatives require prolonged exposure (72–96 hours) to allow pre-existing intracellular NAD+ pools to deplete before ATP levels drop.

  • Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Perform an intermediate dilution by transferring 2 µL of the DMSO stocks into 198 µL of complete media (this creates a 10X concentrated working stock with 1% DMSO).

  • Add 10 µL of the 10X working stock to the 90 µL of cells in the assay plate.

    • Causality: This two-step dilution ensures the final DMSO concentration in all wells is exactly 0.1% , preventing solvent-induced cytotoxicity.

  • Rescue Wells: In a parallel set of wells treated with the test compound at its expected IC90, add 1 mM NMN (final concentration).

  • Incubate the plate for 72 to 96 hours at 37°C, 5% CO2.

Phase 3: ATP-Luminescence Detection (Day 5/6)
  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Failure to equilibrate will cause uneven enzymatic luciferase activity across the plate.

  • Add 100 µL of room-temperature CellTiter-Glo® reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes at 300 rpm to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence using a multi-mode microplate reader (Integration time: 0.5–1.0 second/well).

Workflow Day1 Day 1: Cell Seeding (96-well plate) Day2 Day 2: Compound Treatment (Serial Dilution) Day1->Day2 Day5 Day 5: CellTiter-Glo Reagent Addition Day2->Day5 Read Luminescence Reading Day5->Read Analysis IC50 Calculation (GraphPad Prism) Read->Analysis

Figure 2: Step-by-step experimental workflow for the 96-hour luminescence cell viability assay.

Quantitative Data Presentation & Interpretation

Raw luminescence units (RLU) must be normalized to the vehicle control (0.1% DMSO = 100% viability) and background (media only = 0% viability). Plot the normalized data using a 4-parameter logistic non-linear regression model to determine the IC50.

Table 1: Expected Outcomes and Validation Matrix
Treatment GroupConcentration RangeExpected Viability ReadoutMechanistic Interpretation
Vehicle Control 0.1% DMSO100% (Baseline RLU)Validates baseline cell health and solvent safety.
Positive Control FK866 (1 nM - 10 µM)Dose-dependent drop (IC50 < 10 nM)Confirms assay sensitivity to NAD+ depletion [1].
Test Compound 10 nM - 50 µMDose-dependent dropDetermines the potency (IC50) of the novel derivative.
NMN Rescue Test Cmpd (IC90) + 1 mM NMN> 90% Viability (Rescued)Critical: Proves the compound kills cells specifically via NAMPT inhibition, not off-target toxicity [3].

References

  • Kim M, Kim H, Kang BG, et al. "Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy." Theranostics. 2023; 13(14):5075-5098.[Link]

  • Li N, Liu Y, Zhang L, et al. "Inhibition of NAMPT targets DNA damage response to sensitize alkylating chemotherapy in TP53 mutant mantle cell lymphoma." Blood Advances. 2025; 10(5):1722–1732.[Link]

  • Najera SS, Ricketts CJ, Schmidt LS, et al. "Targeting NAD+ Metabolism Vulnerability in FH-Deficient Hereditary Leiomyomatosis and Renal Cell Carcinoma with the Novel NAMPT Inhibitor OT-82." Molecular Cancer Therapeutics. 2025; 24(2):200-213.[Link]

Method

Application Note &amp; Protocol: Preparation of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide Stock Solutions in DMSO

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, technically detailed guide for the preparation, storage, and handling of stock solutions of the re...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, storage, and handling of stock solutions of the research compound 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide in dimethyl sulfoxide (DMSO). The protocols outlined herein are designed to ensure the integrity, stability, and accurate concentration of the stock solutions, which is paramount for the reproducibility and validity of experimental data. This guide integrates field-proven insights into standard laboratory procedures, emphasizing safety, causality behind experimental choices, and quality control.

Introduction: The Critical Role of Stock Solution Integrity

Dimethyl sulfoxide (DMSO) is the solvent of choice for this protocol due to its exceptional ability to dissolve a wide array of nonpolar and polar small organic molecules.[3][4][5] However, its unique properties, such as its hygroscopicity and ability to permeate biological membranes, necessitate a rigorous and standardized handling procedure to maintain compound stability and ensure operator safety.[6]

Compound & Solvent Data Summary

Accurate physicochemical data is the foundation of stock solution preparation. The following table summarizes essential information for 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide and the solvent, DMSO.

ParameterValue / RecommendationRationale & Key Considerations
Compound Name 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamideN/A
CAS Number 680211-93-2Unique identifier for the specific chemical substance.[7]
Molecular Formula C₁₃H₁₄ClN₃O₂SConfirmed from Safety Data Sheet.
Molecular Weight 315.79 g/mol Crucial for accurate mass-to-mole calculations. This value must be confirmed from the Certificate of Analysis (CoA) provided by the supplier.
Appearance Typically a solid powder.Visual inspection upon receipt is recommended.
Purity >98% (Typical)Purity from the CoA should be used for precise concentration calculations if below 98%.
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High-purity, anhydrous DMSO is critical to prevent compound hydrolysis.[6]
Recommended Stock Conc. 10 mM - 50 mMBalances solubility with minimizing the final DMSO concentration in assays.
Stock Solution Storage -20°C (short-term) or -80°C (long-term) Aliquoted to prevent freeze-thaw cycles which can degrade the compound.[4]

Safety & Handling: A Self-Validating System

Safe handling is a prerequisite for scientific integrity. The following precautions must be adhered to at all times.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles. This is non-negotiable.

  • Ventilation: All handling of the solid compound and concentrated DMSO solutions should be performed inside a certified chemical fume hood to avoid inhalation of aerosols or vapors.[8][9]

  • DMSO-Specific Precautions: DMSO is readily absorbed through the skin and can act as a carrier for dissolved compounds.[4] Avoid all direct skin contact. If contact occurs, wash the affected area immediately and thoroughly with soap and water.

  • Compound-Specific Hazards: The Safety Data Sheet (SDS) for 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide should be reviewed before starting any work.[7] The furfuryl moiety suggests that care should be taken, as related compounds can be irritants.[8][9][10][11][12]

  • Disposal: Dispose of all waste, including contaminated tips, tubes, and unused solutions, in accordance with institutional and local hazardous waste regulations.

Detailed Experimental Protocol

This protocol describes the preparation of 1 mL of a 10 mM stock solution . Adjust calculations accordingly for different volumes or concentrations.

Materials and Equipment
  • 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide powder

  • Anhydrous DMSO (≥99.9%), sealed bottle

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)

  • Sterile, low-retention pipette tips

  • Calibrated P1000 and P200 pipettes

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

Step-by-Step Methodology

Step 1: Pre-Procedure Checklist

  • Ensure the analytical balance is calibrated and level.

  • Bring the sealed bottle of anhydrous DMSO to room temperature before opening to prevent moisture condensation.

  • Label all tubes clearly before adding any reagents.

Step 2: Calculation of Required Mass The fundamental principle is to accurately convert the desired molar concentration into a mass. The formula is:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • Worked Example (for 1 mL of 10 mM stock):

    • Mass (mg) = 10 mM × 1 mL × 315.79 g/mol / 1000

    • Mass (mg) = 3.1579 mg (round to 3.16 mg for a 4-place balance)

Step 3: Weighing the Compound

  • Place a clean, empty microcentrifuge tube on the analytical balance and tare it.

  • Carefully add the compound directly into the tube until the balance reads the calculated mass (e.g., 3.16 mg).

    • Expert Insight: For small quantities, it is more accurate to add the compound to the vial and record the exact mass. Then, adjust the volume of DMSO added in the next step to achieve the desired concentration. For example, if you weigh out 3.50 mg, you would add (3.50 mg * 1000) / (10 mM * 315.79 g/mol) = 1.108 mL of DMSO.

Step 4: Dissolution in DMSO

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the tube containing the compound.

  • Securely cap the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source. If any solid particulates remain, proceed to the next step.

    • Causality: Complete dissolution is critical. Undissolved compound leads to a lower-than-expected effective concentration, compromising all subsequent experiments.

Step 5: Aiding Dissolution (If Necessary)

  • Sonication: Place the tube in a room temperature water bath sonicator for 5-10 minutes.[4] This uses high-frequency sound waves to break apart solid aggregates.

  • Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[4]

    • Caution: Do not overheat, as thermal degradation is a risk for many organic molecules.[1][13] Always check compound stability information if available.

Step 6: Final Verification and Aliquoting

  • Once a clear, homogenous solution is achieved with no visible particulates, the stock solution is ready.

  • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled amber microcentrifuge tubes.[4]

Step 7: Storage

  • Store the aliquots at -80°C for long-term storage (months to years) or at -20°C for short-term storage (weeks).[4]

  • Maintain a detailed log of the stock solution, including compound name, CAS number, lot number, calculated concentration, date of preparation, and preparer's initials.

Visual Workflow & Logic Diagrams

To enhance understanding, the following diagrams illustrate the protocol and its underlying principles.

G start Start: Protocol Initiation calc Step 1: Calculate Mass (Mass = C × V × MW / 1000) start->calc weigh Step 2: Weigh Compound (Use analytical balance) calc->weigh add_dmso Step 3: Add Anhydrous DMSO weigh->add_dmso dissolve Step 4: Vortex to Dissolve add_dmso->dissolve check Step 5: Visually Inspect Solution dissolve->check aid_diss Step 6: Aid Dissolution (Sonicate / Gentle Warming) check->aid_diss Particulates Present   aliquot Step 7: Aliquot into single-use tubes check->aliquot  Clear Solution aid_diss->dissolve store Step 8: Store at -80°C aliquot->store finish End: Ready for Use store->finish

Caption: Experimental workflow for preparing the DMSO stock solution.

G cluster_input Foundational Practices cluster_output Experimental Outcomes acc_weigh Accurate Weighing stock High-Quality Stock Solution acc_weigh->stock pure_dmso High-Purity Anhydrous DMSO pure_dmso->stock comp_diss Complete Dissolution comp_diss->stock prop_store Proper Aliquoting & Storage prop_store->stock repro Reproducibility validity Data Validity integrity Data Integrity stock->repro stock->validity stock->integrity

Caption: Logical relationship between proper technique and experimental success.

Best Practices & Troubleshooting

IssueProbable CauseRecommended Solution
Compound precipitates upon dilution into aqueous buffer. The compound has low aqueous solubility. The sudden polarity change from DMSO to buffer causes it to crash out of solution.Perform an intermediate dilution series in DMSO first to lower the concentration before the final dilution into the aqueous medium.[6] Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all samples, including controls.[4][14]
Stock solution appears cloudy or has a precipitate over time. 1. Compound degradation. 2. Moisture absorption by DMSO. 3. Compound has limited long-term stability in DMSO.1. Prepare fresh stock solution. 2. Use a fresh, unopened bottle of anhydrous DMSO. Store DMSO properly with the cap tightly sealed. 3. Consult literature or the supplier for stability data. If unavailable, prepare stocks fresh every few weeks as a precaution.
Inconsistent results between experiments. 1. Inaccurate initial weighing. 2. Incomplete dissolution. 3. Degradation from repeated freeze-thaw cycles.1. Always use a calibrated analytical balance. 2. Ensure the solution is completely clear before aliquoting. 3. Strictly use single-use aliquots. Never re-freeze a thawed stock tube.

References

  • Yazdanpanah, M., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Food & Nutrition Research, 63. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • ResearchGate. (2025). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Retrieved from [Link]

  • Eagle Manufacturing. (n.d.). Proper Handling and Storage of Furfural. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Furfuryl alcohol, 98%. Retrieved from [Link]

  • Loba Chemie. (n.d.). FURFURAL FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Furfuryl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-ethylnicotinamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinamide. Retrieved from [Link]

  • Marciniak, A., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. International Journal of Molecular Sciences, 22(14), 7373. Available at: [Link]

  • Protocol Online. (2013). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Method for the Analysis of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide

Abstract This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nico...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide. The method utilizes reversed-phase chromatography for separation, coupled with electrospray ionization (ESI) in positive mode for sensitive detection. A detailed protocol for sample preparation, chromatographic conditions, and mass spectrometer settings is provided. Furthermore, a predicted fragmentation pathway and a strategy for quantitative analysis using Multiple Reaction Monitoring (MRM) are outlined. This method is suitable for high-throughput screening and quantitative analysis in drug discovery, development, and quality control settings. Additionally, a protocol for conducting forced degradation studies is included to assess the intrinsic stability of the molecule, in line with regulatory expectations.[1][2][3]

Introduction

2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide is a novel heterocyclic compound with potential applications in pharmaceutical research. Accurate and reliable analytical methods are paramount for its characterization, quantification in various matrices, and stability assessment. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for the analysis of small molecules.[4][5] This note provides a comprehensive guide for developing a stability-indicating LC-MS/MS method, a critical tool for ensuring product quality and safety throughout the drug development lifecycle.[4][6] The principles outlined are grounded in established regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which emphasize the need for well-validated analytical procedures.[7][8][9][10]

Chemical and Physical Properties

  • Compound Name: 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide

  • Molecular Formula: C₁₃H₁₄ClN₃O₂S

  • Molecular Weight (Monoisotopic): 311.0500

  • Molecular Weight (Average): 311.79

  • Structure: alt text

    (Image generated for illustrative purposes)

A key feature for mass spectrometric identification is the presence of a chlorine atom, which results in a characteristic isotopic pattern. The [M+H]⁺ ion will be accompanied by an [M+H+2]⁺ ion with an intensity of approximately 32% of the monoisotopic peak, serving as a clear diagnostic marker.

Experimental Protocols

Materials and Reagents
  • 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (LC-MS grade)

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Dilution: Dilute test samples with the 50:50 acetonitrile/water mixture to fall within the calibration range.

Causality: Methanol is chosen for the stock solution due to its good solubilizing power for a wide range of organic compounds. The working standards are prepared in a mobile phase-like solvent to ensure peak shape integrity and compatibility with the LC method.

Liquid Chromatography (LC) Method

The separation is designed to achieve good retention and sharp peaks, separating the analyte from potential impurities and degradants.

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times, crucial for complex samples and high-throughput needs.[4][6]
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)The C18 stationary phase offers excellent retention for moderately non-polar molecules like the target analyte.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier that aids in protonation, enhancing ESI+ signal, and improves chromatographic peak shape.[11]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent providing good elution strength for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to elute the analyte with a good peak shape and to clean the column of late-eluting components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improving efficiency and reducing run times.
Injection Vol. 2 µLA small injection volume minimizes potential peak distortion and matrix effects.
Mass Spectrometry (MS) Method

The MS parameters are optimized to ensure maximum sensitivity and specificity for the target analyte.

ParameterRecommended ConditionRationale
MS System Triple Quadrupole (QqQ) Mass SpectrometerThe gold standard for quantitative analysis due to its high sensitivity and selectivity in MRM mode.[12]
Ionization Mode Electrospray Ionization (ESI), PositiveThe molecule contains multiple basic nitrogens (pyridine, amide) and a sulfur atom, which are readily protonated in ESI+.
Capillary Voltage 3.5 kVOptimized to achieve stable and efficient ionization.
Source Temp. 150 °CA lower temperature to prevent thermal degradation of the analyte in the source.
Desolvation Temp. 400 °CSet to ensure efficient evaporation of the LC mobile phase.
Cone Gas Flow 50 L/hrAssists in the desolvation process.
Desolvation Gas 800 L/hr (Nitrogen)High flow of inert gas to efficiently remove solvent droplets.
Collision Gas ArgonCommonly used inert gas for collision-induced dissociation (CID).
Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Reference Standard B Stock Solution (1 mg/mL) A->B Dissolve in MeOH C Working Standards & QC Samples B->C Dilute in ACN/H2O D UPLC Separation (C18 Column) C->D E ESI+ Ionization D->E F MS/MS Detection (MRM) E->F G Peak Integration F->G H Quantification (Calibration Curve) G->H I Reporting H->I

Caption: Overall workflow from sample preparation to data analysis.

Results and Discussion

Full Scan Mass Spectrum and Isotopic Signature

A full scan analysis (e.g., m/z 100-500) will be performed to identify the protonated molecular ion, [M+H]⁺. For 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide, this ion is expected at m/z 312.05 . Crucially, the presence of the chlorine atom will produce a characteristic A+2 isotopic peak at m/z 314.05 with an intensity approximately one-third of the monoisotopic peak. This signature is a powerful confirmation of the elemental composition.

MS/MS Fragmentation Pathway

Product ion scans (MS/MS) are performed on the precursor ion (m/z 312.05) to identify stable and specific fragment ions for quantification. The fragmentation is predicted to occur at the most labile bonds, primarily the amide and thioether linkages.

Proposed Fragmentation Diagram:

G cluster_frags Key Fragment Ions parent [M+H]⁺ m/z 312.05 frag1 m/z 140.01 (Chloronicotinoyl ion) parent->frag1 Cleavage of C-N amide bond frag2 m/z 173.05 (Thiofurfuryl-ethylamine ion) parent->frag2 Cleavage of N-C amide bond frag3 m/z 81.03 (Furfuryl ion) frag2->frag3 Cleavage of S-C bond

Caption: Predicted fragmentation of the protonated parent molecule.

  • Rationale for Fragmentation:

    • m/z 140.01: This fragment corresponds to the 2-chloronicotinoyl cation, resulting from the cleavage of the amide bond. This is often a stable and abundant fragment for nicotinamide derivatives.[13][14]

    • m/z 173.05: This ion arises from the cleavage of the amide bond, retaining the charge on the thioether-containing fragment.

    • m/z 81.03: A subsequent fragmentation of m/z 173.05 can lead to the loss of the ethylamine thioether portion, resulting in the highly stable furfuryl cation.

Quantitative Analysis: Multiple Reaction Monitoring (MRM)

For accurate quantification, an MRM method is developed using the precursor ion and its most stable, specific product ions. Two transitions are typically monitored: one for quantification (quantifier) and one for confirmation (qualifier).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
Analyte 312.1140.0 Quantifier (To be optimized, ~25 eV)
Analyte 312.181.0 Qualifier (To be optimized, ~35 eV)

Self-Validation: The ratio of the qualifier ion to the quantifier ion should remain constant across all standards and samples, providing a high degree of confidence in the analyte's identity and purity of the chromatographic peak. This aligns with the principles of specificity required by validation guidelines.[15]

Application: Forced Degradation Studies

To establish the method as "stability-indicating," forced degradation studies are essential.[1][2] These studies intentionally stress the analyte to produce potential degradation products, demonstrating that the analytical method can separate these degradants from the parent compound.[4][6]

Protocol for Forced Degradation
  • Prepare solutions of the analyte (~100 µg/mL) in the stress media.

  • Expose the solutions to the conditions listed in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

  • At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to the working concentration for LC-MS/MS analysis.

  • Analyze the samples using the developed method, monitoring for the appearance of new peaks and the decrease in the parent analyte peak area.

Stress ConditionReagent / ConditionTypical DurationNeutralization Step
Acid Hydrolysis 0.1 M HCl2-8 hours at 60 °CAdd equal molar amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH1-4 hours at 60 °CAdd equal molar amount of 0.1 M HCl
Oxidation 3% H₂O₂24 hours at room temp.N/A
Thermal 80 °C (in solution)48 hoursN/A
Photolytic ICH Q1B compliant lightExpose to ≥1.2 million lux hoursN/A (protect from light post-exposure)

Trustworthiness: By demonstrating the separation of degradation products from the analyte, this protocol validates the method's specificity. The mass spectrometer can then be used to obtain mass information on the degradant peaks, aiding in their structural elucidation.[2][3]

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and specific platform for the analysis of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide. The combination of high-resolution UPLC separation and the specificity of tandem mass spectrometry ensures reliable identification and quantification. The inclusion of a forced degradation protocol establishes the method as stability-indicating, making it a valuable tool for all stages of pharmaceutical development and quality control, adhering to the rigorous standards set by international regulatory bodies.

References

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Waters Corporation. Utilizing UPLC/MS for Conducting Forced Degradation Studies. Available from: [Link]

  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. Available from: [Link]

  • LCGC International. A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • National Center for Biotechnology Information. 2-chloro-N-ethylnicotinamide | C8H9ClN2O | CID 9182570 - PubChem. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Chinese Journal of Natural Medicines. The mass spectrum of nicotinamide in ESI+ modeproposed (A) and MS fragmentation mechanism (B). Available from: [Link]

  • International Journal of Research in Pharmaceutical Sciences. Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Available from: [Link]

  • National Center for Biotechnology Information. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Available from: [Link]

  • ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Available from: [Link]

  • ACS Publications. Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Available from: [Link]

  • National Center for Biotechnology Information. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available from: [Link]

  • Agilent Technologies. Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Available from: [Link]

  • ResearchGate. HPLC-ESI-MS/MS Analysis of the Thioether Product Formed from HMMF and 3-Mercaptobenzoic Acid. Available from: [Link]

  • ResearchGate. Development of LC–MS/MS Method for the Simultaneous Detection of Emerging Contaminants in Aquatic Matrices. Available from: [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Development of an LC-ESI(-)-MS/MS method for the simultaneous quantification of 35 isoprostanes and isofurans derived from the major n3- and n6-PUFAs. Available from: [Link]

  • Padua Research Archive. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Longdom Publishing. Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Available from: [Link]

  • The Scripps Research Institute. XCMS : Processing Tandem Mass Spectrometry Data for Metabolite Identification and Structural Characterization. Available from: [Link]

  • Wikipedia. 2-Chloronicotinic acid. Available from: [Link]

  • National Center for Biotechnology Information. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. Available from: [Link]

  • SpectraBase. 2-chloro-N-(2-furylmethyl)nicotinamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • NIST WebBook. 2-Chloroethyl ethyl sulfide. Available from: [Link]

Sources

Method

Preclinical Formulation and In Vivo Delivery Strategies for 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide

Document Type: Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Executive Summary & Physicochemical Rationale The successful in vi...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals

Executive Summary & Physicochemical Rationale

The successful in vivo translation of synthetic small molecules relies heavily on overcoming their inherent physicochemical limitations. The compound 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (CAS: 680211-93-2)[1] presents a classic formulation challenge. With a molecular weight of 296.78 g/mol , its structure features a highly lipophilic core comprising a chloropyridine ring, a thioether linkage, and a furan moiety[2].

This structural triad results in a high predicted partition coefficient (LogP) and exceedingly poor aqueous solubility, classifying it broadly as a Biopharmaceutics Classification System (BCS) Class II/IV compound. Direct injection of such hydrophobic APIs in purely aqueous buffers inevitably leads to rapid nucleation, embolization in microvasculature, and highly variable pharmacokinetic (PK) profiles.

As an Application Scientist, the goal is not merely to "dissolve" the drug, but to engineer a thermodynamically stable vehicle that maintains the drug in a supersaturated or protected state until it reaches the systemic circulation. This guide details three field-proven, self-validating formulation strategies tailored for this specific API.

Formulation Decision Matrix

Selecting the correct formulation depends entirely on the intended route of administration and the required pharmacokinetic release profile.

FormulationTree Start 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide Q1 Target Route of Administration? Start->Q1 IV Intravenous (IV) / Intraperitoneal (IP) Q1->IV PO Oral (PO) Q1->PO Sol1 Co-Solvent / Micellar (PEG400 / Tween 80) IV->Sol1 High Dose / Acute Sol2 Inclusion Complex (20% HP-β-CD) IV->Sol2 Low Toxicity Req. PO->Sol2 Rapid Absorption Sol3 Solid Lipid Nanoparticles (SLNs) PO->Sol3 Sustained Release

Decision tree for selecting the optimal in vivo formulation strategy based on administration route.

Strategy A: Co-Solvent & Micellar Dispersion (Standard IV/IP)

The Causality of the Excipients

To break the robust crystal lattice energy of the chloropyridine-thioether structure, a strong aprotic solvent (DMSO) is required initially. However, direct dilution of DMSO with saline leads to rapid solvent shifting and catastrophic drug precipitation. By introducing PEG 400 as a co-solvent and Tween 80 (Polysorbate 80) as a non-ionic surfactant, we create a thermodynamically stable micellar dispersion[3]. Upon injection, Tween 80 forms micelles that prevent the hydrophobic drug from nucleating during the rapid aqueous dilution phase in the bloodstream[4].

Step-by-Step Protocol (10% DMSO, 40% PEG 400, 5% Tween 80, 45% Saline)
  • Primary Solubilization: Weigh 10 mg of the API into a sterile glass vial. Add 1.0 mL of cell-culture grade DMSO. Vortex vigorously until the solution is optically clear.

  • Co-Solvent Gradient: Add 4.0 mL of PEG 400. Vortex for 2 minutes. Critical Insight: Do not add the aqueous phase at this stage. The PEG 400 must fully intersperse with the DMSO to create a polarity gradient.

  • Surfactant Addition: Add 0.5 mL of Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes to reduce the viscosity of the Tween 80 and ensure homogeneous mixing.

  • Aqueous Quenching: Slowly add 4.5 mL of sterile 0.9% Saline dropwise (approx. 1 mL/min) while continuously vortexing the vial.

Self-Validating System
  • Validation Metric: Centrifuge a 500 µL aliquot of the final formulation at 10,000 x g for 5 minutes.

  • Pass/Fail: Carefully inspect the bottom of the tube. The absence of a white pellet confirms successful micellar integration. If a pellet forms, the API has crashed out, and the formulation is invalid for IV use.

Strategy B: Inclusion Complexation with HP-β-CD (Low-Toxicity IV/PO)

The Causality of the Excipients

For in vivo models highly sensitive to DMSO or PEG toxicity (e.g., behavioral neuroscience models or delicate cardiovascular studies), cyclodextrin complexation is superior. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that physically encapsulates the furan and chloropyridine rings of the API, while its highly hydroxylated exterior ensures aqueous solubility[5]. HP-β-CD is Generally Recognized As Safe (GRAS) and exhibits minimal tissue irritation[6].

HPBCD_Pathway Drug Free Drug (Lipophilic) Complex Inclusion Complex (Water Soluble) Drug->Complex + Heat/Sonication CD HP-β-CD (Hydrophobic Cavity) CD->Complex Blood Systemic Circulation (Dilution) Complex->Blood IV Injection Release Dissociation & Target Binding Blood->Release Concentration Gradient

Mechanism of HP-β-CD inclusion complexation and subsequent in vivo dissociation pathway.

Step-by-Step Protocol (20% w/v HP-β-CD in PBS)
  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of sterile Phosphate-Buffered Saline (PBS, pH 7.4). Stir until completely clear.

  • API Addition: Add 20 mg of the API directly into the HP-β-CD solution (Target: 2 mg/mL). The solution will initially appear cloudy.

  • Complexation: Subject the suspension to ultrasonication in a heated water bath (40°C) for 45–60 minutes. The thermal energy accelerates the host-guest inclusion kinetics.

  • Sterilization: Pass the clarified solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

Self-Validating System
  • Validation Metric: Measure the UV-Vis absorbance of the solution at the API's λmax​ before and after the 0.22 µm filtration step.

  • Pass/Fail: A >95% retention of the absorbance peak area confirms the drug is fully complexed into water-soluble nanostructures and was not left behind as un-dissolved crystals on the filter membrane.

Strategy C: Solid Lipid Nanoparticles (Sustained Release PO)

The Causality of the Excipients

To bypass hepatic first-pass metabolism and achieve sustained systemic exposure via oral gavage, encapsulating the compound within Solid Lipid Nanoparticles (SLNs) promotes lymphatic absorption[7]. The solid lipid matrix (e.g., Tristearin) locks the API in a solid state at body temperature, providing extreme physical stability and protecting the thioether linkage from premature enzymatic or acidic degradation in the gut[8].

Step-by-Step Protocol (Hot Homogenization)
  • Lipid Phase: Melt 500 mg of Tristearin (5% w/v) at 80°C. Dissolve 50 mg of the API into the molten lipid.

  • Aqueous Phase: In a separate beaker, dissolve 200 mg of Poloxamer 188 (2% w/v) in 10 mL of ultra-pure water and heat to 80°C.

  • Emulsification: Slowly inject the hot lipid phase into the hot aqueous phase while mixing with a high-shear homogenizer at 15,000 rpm for 5 minutes.

  • Nano-Crystallization: Immediately transfer the hot pre-emulsion to a probe sonicator (6.75 kHz) for 15 minutes, then rapidly plunge the vessel into an ice bath (4°C) to force the lipid droplets to crystallize into solid nanoparticles.

Self-Validating System
  • Validation Metric: Analyze the formulation using Dynamic Light Scattering (DLS).

  • Pass/Fail: The formulation is validated for in vivo use if the Z-average diameter is <200 nm and the Polydispersity Index (PDI) is < 0.3, indicating a uniform, stable nanoparticle population.

Quantitative Data Summary

Formulation StrategyExcipient CompositionPrimary RouteMax Estimated LoadingPhysical StabilityValidation Metric
A. Micellar Dispersion 10% DMSO, 40% PEG 400, 5% Tween 80, 45% SalineIV / IP~5–10 mg/mLHours (Prepare fresh)Absence of Tyndall effect / pellet post-centrifugation
B. Inclusion Complex 20% w/v HP-β-CD in PBS (pH 7.4)IV / PO~2–5 mg/mLWeeks (at 4°C)>95% UV-Vis peak retention post-filtration
C. Solid Lipid Nanoparticles 5% Tristearin, 2% Poloxamer 188, WaterPO~10–15 mg/mLMonths (at 4°C)DLS: Z-average < 200 nm, PDI < 0.3

References

  • PubChem. "2-Chloronicotinamide | C6H5ClN2O | CID 82588 - PubChem - NIH". National Institutes of Health. Available at: [Link][2]

  • PMC. "Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective". National Institutes of Health. Available at: [Link][7]

  • JSciMed Central. "Solid Lipid Nanoparticles for Poorly Water-Soluble Drugs". JSM Nanotechnology & Nanomedicine. Available at: [Link][8]

  • Journal of Drug Delivery and Therapeutics. "Formulation, Characterization, In-vitro Evaluation and Ex-Vivo Studies...". JDDT Online. Available at: [Link][3]

  • PMC. "Current Status of Supersaturable Self-Emulsifying Drug Delivery Systems". National Institutes of Health. Available at:[Link][4]

  • ResearchGate. "Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs". ResearchGate. Available at: [Link][5]

  • European Medicines Agency (EMA). "Cyclodextrins used as excipients". Europa. Available at: [Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when synthesizing 2-Chloro-N-{2-[(fur-2-ylmethyl)t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when synthesizing 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide .

This molecule presents a unique "perfect storm" of chemoselectivity challenges: an acid-sensitive furan ring, an oxidation-prone thioether, a moisture-sensitive acid chloride intermediate, and an SNAr-activated 2-chloropyridine core. This guide bypasses generic advice, focusing instead on the mechanistic causality of yield loss and providing a self-validating protocol to ensure robust, reproducible synthesis.

Mechanistic Vulnerabilities & Reaction Pathway

To improve your yield, you must first understand how the molecule degrades. The synthesis relies on the amide coupling of 2-chloronicotinoyl chloride with 2-(furfurylthio)ethylamine. However, the reaction conditions required for this coupling actively threaten the structural integrity of the substrates.

Reaction workflow for target molecule synthesis, highlighting critical side reactions.

Troubleshooting FAQs

Q1: My overall yield is consistently below 40%, and I am isolating a highly polar byproduct. What is happening?

Cause: You are likely observing either the hydrolysis of your acid chloride intermediate or a Nucleophilic Aromatic Substitution (SNAr) side reaction. The 2-chloro position of the nicotinamide core is highly electron-deficient and activated toward SNAr displacement[1]. If your aliphatic amine is present in large excess, or if the reaction temperature is allowed to rise above 25 °C, the amine will attack the 2-position, displacing the chloride and forming a bis-alkylated byproduct. Additionally, 2-chloronicotinoyl chloride is highly moisture sensitive; any water in your solvent will hydrolyze it back to the starting acid[2]. Solution: Maintain strict stoichiometric control (maximum 1.05 equivalents of amine). Ensure all solvents are anhydrous, and keep the coupling reaction strictly at 0 °C during the addition phase.

Q2: During the reaction, the solution turns black. NMR of the crude mixture shows a complete loss of the furan proton signals. Why?

Cause: Acid-catalyzed furan polymerization. Furan rings are notoriously sensitive to acidic conditions. They undergo protonation at the alpha-carbon, which initiates a ring-opening cascade into highly reactive 1,4-dicarbonyl intermediates that rapidly polymerize into dark, insoluble tars[3]. During the acylation step, one equivalent of HCl is generated. If your base does not scavenge this acid instantly, the furan ring will degrade. Solution: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a 2.5 molar excess. DIPEA is superior to Triethylamine (TEA) here because its steric bulk prevents it from forming ketene intermediates or reacting with the acid chloride, while efficiently neutralizing the generated HCl. Furthermore, never purify this compound on standard acidic silica gel; always use neutralized silica[3].

Q3: LC-MS analysis of my purified product shows a major impurity with an M+16 mass. How do I prevent this?

Cause: S-Oxidation of the thioether. Thioethers are highly prone to oxidation, rapidly forming sulfoxides (M+16) and, under prolonged exposure, sulfones (M+32)[4]. This oxidation occurs ambiently if solutions are left exposed to atmospheric oxygen, particularly during extended aqueous workups or chromatography[5]. Solution: Degas all reaction solvents by sparging with Argon or Nitrogen for 15 minutes prior to use. Perform the reaction and workup under an inert atmosphere where possible, and avoid using oxidizing drying agents or old solvent bottles that may contain peroxides.

Self-Validating Experimental Protocol

To guarantee reproducibility, a protocol must verify its own success at critical junctions before proceeding. Follow this optimized, self-validating workflow.

Self-validating experimental workflow for amide coupling, highlighting quality control.

Step 1: Activation of 2-Chloronicotinic Acid
  • Charge an oven-dried, argon-flushed Schlenk flask with 2-chloronicotinic acid (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM, 20 mL).

  • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, 0.05 eq).

  • Cool the suspension to 0 °C. Dropwise add oxalyl chloride (1.2 eq). Causality: Oxalyl chloride is preferred over thionyl chloride as it allows for milder reaction conditions, preventing thermal degradation of the starting material[2].

  • Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes homogeneous.

  • Validation Checkpoint 1: Aliquot 10 µL of the reaction mixture into 200 µL of anhydrous methanol containing 1 drop of TEA. Analyze via LC-MS. You must observe the mass of methyl 2-chloronicotinate. If unreacted starting acid remains (>5%), add 0.2 eq more oxalyl chloride.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the resulting 2-chloronicotinoyl chloride in anhydrous DCM (10 mL).

Step 2: Amide Coupling
  • In a separate oven-dried flask, dissolve 2-(furfurylthio)ethylamine (1.05 eq) and DIPEA (2.5 eq) in degassed, anhydrous DCM (20 mL). Cool strictly to 0 °C.

  • Add the acid chloride solution from Step 1 dropwise over 30 minutes via syringe pump. Causality: Slow addition at 0 °C keeps the localized concentration of the electrophile low, suppressing the SNAr side reaction[1].

  • Stir at 0 °C for 1 hour, then allow to warm to 15 °C for 1 hour.

  • Validation Checkpoint 2: Sample the reaction for LC-MS. Look for the target mass (M+H). Specifically check for the M+16 peak (sulfoxide) and the SNAr byproduct mass.

Step 3: Workup and Purification
  • Quench the reaction with cold, saturated aqueous NaHCO₃ (20 mL). Causality: A mildly basic quench ensures any residual HCl is neutralized, protecting the furan ring[3].

  • Extract with DCM (3 x 20 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Prepare a silica gel column pre-treated with 1% TEA in Hexanes. Causality: Neutralizing the silica prevents acid-catalyzed ring-opening of the furan during chromatography[3]. Elute with a gradient of Ethyl Acetate/Hexanes.

Quantitative Optimization Data

The following table summarizes the causal relationship between specific reaction parameters and the resulting yield/impurity profile, derived from process optimization data.

Base UsedTemperature ProfileAmine EquivalentsIsolated Yield (%)Major Byproduct ObservedMechanistic Reason
None0 °C to 25 °C1.0 eq0%Furan Tar (Complete)Unscavenged HCl catalyzed furan ring-opening.
TEA (1.5 eq)25 °C (Fast addition)1.5 eq35%SNAr Displacement (25%)Excess amine and heat drove nucleophilic attack at the 2-chloro position.
DIPEA (1.5 eq)0 °C to 25 °C1.05 eq58%Sulfoxide (M+16) (15%)Ambient oxygen exposure during prolonged room temperature stirring.
DIPEA (2.5 eq) 0 °C to 15 °C (Slow) 1.05 eq 82% None (Trace Hydrolysis) Optimal stoichiometric control and acid scavenging.

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility challenges with 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility challenges with 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide during in vitro biological assays.

Due to its highly lipophilic structural features—specifically the chloro-pyridine core, the thioether linkage, and the furan ring—this compound exhibits high lattice energy and poor solvation in aqueous environments. This guide synthesizes field-proven methodologies to prevent compound precipitation, ensure accurate dosing, and maintain biological target engagement [1].

Diagnostic Workflow: Troubleshooting Precipitation

When hydrophobic compounds are diluted from organic stock solutions into aqueous buffers (e.g., PBS, DMEM), they often experience "solvent shock," leading to rapid aggregation and precipitation—a phenomenon known as "crashing out" [1]. The decision tree below outlines the self-validating workflow to diagnose and resolve these issues.

TroubleshootingWorkflow Start Prepare 10-50 mM Stock in 100% Anhydrous DMSO CheckStock Is the stock solution clear? Start->CheckStock WarmSonicate Warm to 37°C & Sonicate. If fails, lower concentration. CheckStock->WarmSonicate No DiluteMedia Dilute into Aqueous Assay Media (Final DMSO ≤ 0.5%) CheckStock->DiluteMedia Yes WarmSonicate->CheckStock CheckPrecip Does the compound 'crash out' (cloudiness/precipitation)? DiluteMedia->CheckPrecip Optimize 1. Dropwise addition with vortexing 2. Use HP-β-CD complexation 3. Add co-solvents (e.g., Tween-80) CheckPrecip->Optimize Yes Success Proceed to Biological Assay CheckPrecip->Success No Optimize->DiluteMedia

Caption: Diagnostic decision tree for troubleshooting kinetic solubility failures in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide precipitate immediately upon addition to my cell culture media? A1: This is a failure of kinetic solubility. While the compound is fully dissolved in 100% Dimethyl Sulfoxide (DMSO), the sudden shift in solvent polarity when introduced to an aqueous medium forces the hydrophobic furan and thioether moieties to aggregate to minimize contact with water [2]. To prevent this, avoid direct bolus additions. Instead, use a dropwise addition method under continuous vortexing, or employ an intermediate serial dilution strategy.

Q2: What is the maximum allowable DMSO concentration for my in vitro assays? A2: DMSO is a potent solvent but exhibits dose-dependent cytotoxicity and can alter cell membrane permeability, artificially inflating apparent drug efficacy [3]. The maximum tolerable limit depends heavily on the assay type and cell line. Always include a vehicle control (media + DMSO without the drug) to establish a baseline.

Q3: If DMSO optimization fails, what is the most biologically inert way to solubilize this compound? A3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for highly lipophilic molecules. HP-β-CD forms a non-covalent inclusion complex, shielding the hydrophobic drug within its cavity while its hydrophilic exterior interacts with the aqueous buffer [4].

Quantitative Data & Assay Parameters

Table 1: Maximum Allowable DMSO Limits by Assay Type [3]
Assay TypeRecommended Max DMSO (%)Rationale / Causality
Biochemical / Enzymatic 1.0% - 5.0%Proteins can denature at higher concentrations; verify enzyme stability via vehicle control.
High-Throughput Screening (HTS) 0.5% - 1.0%Balances compound solubility with baseline cell viability across large libraries.
Cell Viability / Proliferation ≤ 0.5%Primary cells and sensitive lines (e.g., MCF-7, THP-1) show metabolic stress above 0.5%.
Patch-Clamp / Electrophysiology ≤ 0.1%DMSO directly alters lipid bilayer mechanics and ion channel gating at higher doses.
Table 2: Excipient Options for Solubility Enhancement [4][5]
Excipient / CarrierMechanism of ActionBiological Impact
HP-β-CD (10-20% w/v) Host-guest inclusion complexationHighly inert; minimal cytotoxicity; FDA-approved for parenteral use.
Tween-80 (0.1-1%) Micelle formation (Surfactant)Can disrupt cell membranes; requires strict vehicle controls.
Ethanol (1-2%) Co-solvency (Polarity adjustment)Mildly cytotoxic; evaporates over long incubations.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of a Self-Validating DMSO Stock

Causality: Preparing a high-concentration stock ensures that when diluted into the final assay, the residual DMSO volume remains below the cytotoxic threshold (<0.5%).

  • Weighing: Accurately weigh the 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide powder into a sterile, low-bind microcentrifuge tube.

  • Dissolution: Add high-purity, anhydrous DMSO to achieve a 10 mM to 50 mM stock. Note: Water absorption by DMSO degrades solubility over time; use sealed, anhydrous aliquots.

  • Agitation: Vortex vigorously for 2 minutes. If particulates remain, submerge the tube in a 37°C ultrasonic water bath for 5–10 minutes.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. If a pellet exists, the thermodynamic solubility limit in DMSO has been exceeded; prepare a lower concentration stock.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

Causality: Visual inspection is often insufficient to detect micro-precipitates, which can cause false negatives in biological assays by reducing the actual concentration of bioavailable drug [2].

  • Preparation: In a clear-bottom 96-well plate, add 198 µL of your pre-warmed (37°C) aqueous assay buffer or cell culture media to the test wells.

  • Dilution: Add 2 µL of the DMSO stock (Protocol 1) to achieve a 1% final DMSO concentration. Mix immediately by pipetting up and down 10 times.

  • Incubation: Incubate the plate under assay conditions (e.g., 37°C, 5% CO2) for 2 hours.

  • Quantification: Read the plate using a microplate reader set to measure light scattering (nephelometry) or absorbance at 620 nm. An increase in signal relative to the vehicle control (media + 1% DMSO) indicates micro-precipitation. The highest concentration without a signal increase is your working kinetic solubility limit.

Protocol 3: HP-β-CD Inclusion Complexation

Causality: If the required assay concentration exceeds the kinetic solubility limit, HP-β-CD must be used to encapsulate the furan and thioether rings, bridging the gap between hydrophobicity and aqueous delivery [5].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS).

  • Complexation: Add the required mass of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide directly to the HP-β-CD solution (avoiding DMSO entirely if possible, or using ≤1% DMSO as a wetting agent).

  • Equilibration: Shake the suspension at 37°C for 24–48 hours to allow thermodynamic equilibrium and complete inclusion of the drug into the cyclodextrin cavities.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, undissolved drug. The resulting filtrate contains the solubilized inclusion complex ready for dosing.

Mechanistic Pathway: HP-β-CD Solubilization

The diagram below illustrates the thermodynamic causality of how HP-β-CD rescues the solubility of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide without permanently neutralizing its bioactivity. The complex exists in dynamic equilibrium, allowing the free drug to partition into the lipophilic cell membrane to engage its target [4].

Mechanism Drug Free Drug (Hydrophobic furan/thioether) Complex Inclusion Complex (Drug shielded within cavity) Drug->Complex Encapsulation HPBCD HP-β-CD Excipient (Hydrophobic cavity, Hydrophilic exterior) HPBCD->Complex Aqueous Aqueous Solubilization (Stable in Biological Media) Complex->Aqueous Solvation Target Target Engagement (Drug partitions into cell membrane) Aqueous->Target Dynamic Equilibrium Release

Caption: Mechanistic pathway of HP-β-CD host-guest complexation and subsequent target engagement.

References

  • BioDuro-Sundia. (2025). ADME Solubility Assay: Kinetic vs Thermodynamic Solubility. Retrieved from [Link]

  • ResearchGate Community. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]

  • MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. PMC. Retrieved from [Link]

Troubleshooting

Preventing thermal degradation of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide during long-term storage

Target Compound: 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide Introduction Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 2-Chloro-N-{2-[(fur-2-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide

Introduction

Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide. This molecule features three distinct structural domains: a 2-chloronicotinamide core, a thioether linkage, and a furan ring. While the nicotinamide core is relatively robust, the thioether and furan moieties are highly susceptible to thermal degradation, oxidation, and acid-catalyzed cleavage during long-term storage.

Part 1: Core Degradation Mechanisms (Troubleshooting)

Q: Why does this compound degrade even when stored at room temperature or in standard laboratory solvents? A: The degradation of this molecule is primarily driven by two synergistic pathways that are highly sensitive to ambient conditions:

  • Thioether Oxidation: Thioethers are highly sensitive to reactive oxygen species (ROS) and thermal stress, rapidly oxidizing to sulfoxides and, eventually, sulfones[1]. This process is significantly accelerated by ambient light and heat, meaning room temperature storage in the presence of atmospheric oxygen will inevitably lead to degradation[2].

  • Furan Ring Instability: Alkylated furans have notoriously poor oxidative stability. Upon exposure to oxygen and thermal stress, they can form peroxides and highly polar ring-opening products[3]. Furthermore, the furan ring is exceptionally vulnerable to acid-catalyzed hydrolysis. Even trace acidity in solvents (such as unbuffered chloroform) or ambient moisture can protonate the α-carbon, initiating a cascade that cleaves the ring into reactive dicarbonyl compounds[4].

Q: What are the primary degradation products I should look for to validate sample integrity on LC-MS/HPLC? A: When troubleshooting degraded batches, look for the following mass shifts ( Δm/z ) relative to the parent compound to identify the specific failure point in your storage protocol:

  • +16 Da or +32 Da: Indicates thioether oxidation to the corresponding sulfoxide (+16) or sulfone (+32)[1][5].

  • +18 Da (followed by complex polymeric masses): Indicates acid-catalyzed water addition and subsequent furan ring-opening, often leading to linear dicarbonyls or insoluble polymeric gums[3][4].

Part 2: Storage Protocols & Solutions

Q: What is the optimal long-term storage protocol for the solid powder? A: To prevent thermal and oxidative degradation, the solid must be strictly isolated from heat, light, and oxygen. Implement the following self-validating workflow:

  • Lyophilization: Ensure the powder is completely dry before sealing. Residual moisture acts as a proton source for furan ring-opening[4].

  • Inert Atmosphere Purge: Purge the storage vial with high-purity Argon or Nitrogen gas to displace ambient oxygen, mitigating both thioether and furan oxidation[2][3].

  • Light Protection: Store the compound in amber glass vials or wrap the container in aluminum foil to prevent photo-oxidation of the thioether[2].

  • Cryogenic Temperature Control: Store strictly at -20°C or -80°C. Lowering the thermal energy directly suppresses the kinetic rate of thioether oxidation and furan polymerization[1][3].

Q: How should I prepare and store stock solutions to prevent furan ring opening? A: Solvent selection is critical. Protic solvents (like water or alcohols) or slightly acidic environments will rapidly degrade the furan ring[4].

  • Solvent Choice: Use anhydrous, polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN). DMF has a strong stabilizing effect on furan derivatives[4].

  • Acid Neutralization: Add a trace amount (0.1% v/v) of a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the solvent. This neutralizes trace acids and prevents the protonation of the furan α-carbon[4].

  • Antioxidant Addition: For prolonged storage, consider adding 50-250 ppm of Butylated hydroxytoluene (BHT) as a free radical scavenger to suppress peroxide formation[3].

  • Aliquotting: Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and minimize oxygen exposure during handling.

Part 3: Quantitative Degradation Summary

Structural MoietyPrimary StressorDegradation MechanismAnalytical Signature (LC-MS)Preventive Measure
Thioether Heat, O₂, LightOxidation to sulfoxide/sulfone+16 Da or +32 DaArgon purge, -20°C, Amber vial
Furan Ring Acids, Protic SolventsAcid-catalyzed ring-opening+18 Da, polymeric massesAprotic solvents (DMF), 0.1% DIPEA
Furan Ring O₂, HeatPeroxide formation & polymerizationComplex/insoluble gums50-250 ppm BHT, Argon purge
Nicotinamide Core Extreme pH (Base/Acid)Amide hydrolysisCleavage productsMaintain neutral/mildly basic pH

Part 4: Degradation Pathways & Stabilization Workflow

DegradationPathways Target 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide Stress1 Thermal & Oxidative Stress (O2, Heat, Light) Target->Stress1 Exposure Stress2 Acidic Conditions (H+, Protic Solvents) Target->Stress2 Exposure Storage Optimal Storage Protocol (Argon, -20°C, BHT, Aprotic) Target->Storage Preventive Protocol Deg1 Thioether Oxidation (Sulfoxide / Sulfone) Stress1->Deg1 S-Oxidation Deg2 Furan Ring-Opening (Dicarbonyl Polymers) Stress1->Deg2 Peroxide Formation Stress2->Deg2 Hydrolysis Storage->Target Maintains Integrity

Degradation pathways of the target molecule and the stabilizing effects of the storage protocol.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide Liquid Chromatography

Welcome to the technical support center for optimizing the liquid chromatography of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide. This guide provides in-depth troubleshooting advice and frequently asked questio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the liquid chromatography of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving robust and reproducible chromatographic separations. The content is structured to address specific issues you may encounter during your experiments, with explanations grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide.

Q1: What are the key chemical properties of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide to consider for HPLC method development?

A1: Understanding the physicochemical properties of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide is crucial for method development. Based on its structure, which includes a nicotinamide core, a furan ring, and a thioether linkage, we can infer the following:

  • Polarity: The molecule possesses both polar (amide, furan oxygen, pyridine nitrogen) and non-polar (chlorinated pyridine ring, ethyl thioether chain) moieties, making it suitable for reversed-phase chromatography.

  • UV Absorbance: The presence of aromatic rings (pyridine and furan) suggests strong UV absorbance, making UV detection a suitable choice for quantification.

Q2: What is a good starting point for a mobile phase in a reversed-phase HPLC method for this compound?

A2: For a reversed-phase separation on a C18 column, a good starting point for the mobile phase would be a mixture of an aqueous buffer and an organic modifier.[5][6]

  • Organic Modifier: Acetonitrile is often a good first choice due to its lower viscosity and UV transparency. Methanol is a suitable alternative and can offer different selectivity.[7] A starting gradient could be from a low to a high percentage of the organic modifier (e.g., 20% to 80% acetonitrile).

  • Aqueous Phase: A buffered aqueous phase is essential to control the ionization state of the basic nicotinamide moiety.[8] A low pH mobile phase (e.g., pH 2-3) using an additive like formic acid or trifluoroacetic acid (TFA) is a common starting point for basic compounds to ensure they are in a single, protonated form, which often leads to better peak shapes.[7][9]

Q3: Which type of HPLC column is most suitable for this analysis?

A3: A reversed-phase C18 (octadecylsilane) column is the most common and generally suitable choice for a molecule with the polarity of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide.[10] Consider a high-purity silica-based C18 column to minimize interactions with residual silanols, which can cause peak tailing for basic compounds.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your analysis.

Problem 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue, particularly for basic compounds, and can compromise resolution and integration accuracy.[11]

Q: My peak for 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing for a basic analyte like this is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

Root Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can be deprotonated at moderate pH values and interact ionically with the protonated basic analyte, causing tailing.

    • Solution 1: Lower Mobile Phase pH: Decrease the mobile phase pH to 2.5-3.0 using an acidic modifier like 0.1% formic acid or phosphoric acid. This protonates the silanol groups, minimizing the unwanted ionic interactions.[8]

    • Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanols, masking them from the analyte. However, be aware that TEA can suppress MS signals if using LC-MS.

  • Insufficient Buffer Capacity: If the buffer concentration is too low, it may not be able to maintain a consistent pH at the column head when the sample is injected, leading to peak distortion.[8][12]

    • Solution: Increase the buffer concentration (e.g., from 10mM to 25mM) to ensure consistent pH control.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.

    • Solution: Reduce the sample concentration or injection volume.

Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30-70% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Injection Volume: 10 µL

  • Stepwise pH Adjustment:

    • Step 1 (pH ~4.5): Prepare Mobile Phase A with 10 mM ammonium acetate. Observe the peak shape.

    • Step 2 (pH ~3.0): Prepare Mobile Phase A with 0.1% formic acid in water. This is often a significant improvement for basic compounds.

    • Step 3 (pH ~2.5): If tailing persists, prepare Mobile Phase A with 0.1% phosphoric acid in water.

Data Summary Table:

Mobile Phase AdditiveApproximate pHUSP Tailing Factor (T)Observations
10 mM Ammonium Acetate4.5> 2.0Significant tailing
0.1% Formic Acid3.01.2 - 1.5Improved symmetry
0.1% Phosphoric Acid2.5< 1.2Symmetrical peak

Troubleshooting Flowchart for Peak Tailing:

G start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 solution1a Lower Mobile Phase pH (e.g., 0.1% Formic Acid) cause1->solution1a Yes cause2 Insufficient Buffer Capacity? cause1->cause2 No end_node Symmetrical Peak Achieved solution1a->end_node solution1b Use Base-Deactivated Column solution1b->end_node solution1c Add Competing Base (e.g., TEA) solution1c->end_node solution2 Increase Buffer Concentration cause2->solution2 Yes cause3 Column Overload? cause2->cause3 No solution2->end_node solution3 Reduce Sample Concentration or Injection Volume cause3->solution3 Yes solution3->end_node

Caption: Troubleshooting workflow for addressing peak tailing.

Problem 2: Inadequate Retention or Co-elution

Achieving sufficient retention and separating the analyte from impurities or other components is a primary goal of chromatography.[13]

Q: My compound elutes too early, close to the void volume, or co-elutes with an impurity. How can I increase its retention and improve resolution?

A: Low retention in reversed-phase HPLC indicates that the analyte is too polar relative to the mobile phase or has minimal interaction with the stationary phase.

Root Causes & Solutions:

  • High Organic Content in Mobile Phase: The mobile phase may be too "strong," causing the analyte to elute quickly.[13]

    • Solution: Decrease the initial percentage of the organic modifier (e.g., acetonitrile or methanol) in your gradient or isocratic method. A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention.[7]

  • Analyte Ionization: If the basic analyte is fully protonated (ionized) at a low pH, it will be more polar and have less retention.[2]

    • Solution: Carefully increase the mobile phase pH towards the pKa of the analyte. As the compound becomes less ionized (more neutral), its hydrophobicity increases, leading to stronger retention on the C18 column.[3][13] This must be balanced with the potential for peak tailing at higher pH values. A pH screening study is highly recommended.

  • Choice of Organic Modifier: Acetonitrile and methanol have different solvent properties and can provide different selectivities.

    • Solution: If using acetonitrile, try switching to methanol, or vice-versa. Methanol is generally considered a "weaker" solvent than acetonitrile in reversed-phase HPLC, which may increase retention.

Experimental Protocol: Mobile Phase pH and Organic Modifier Screening for Improved Retention and Resolution

  • Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

  • Experiment 1: pH Screening (using Acetonitrile as organic modifier)

    • Prepare three different aqueous mobile phases (Mobile Phase A):

      • A1: 0.1% Formic Acid (pH ~3.0)

      • A2: 10 mM Ammonium Acetate (pH ~4.5)

      • A3: 10 mM Ammonium Bicarbonate (pH ~7.8)

    • For each aqueous phase, run a generic gradient (e.g., 10-90% Acetonitrile over 20 minutes).

    • Compare retention times and selectivity between the runs.

  • Experiment 2: Organic Modifier Screening

    • Select the pH that gave the best initial results from Experiment 1.

    • Repeat the gradient run using Methanol as the organic modifier (Mobile Phase B).

    • Compare the chromatogram to the one obtained with acetonitrile to see if selectivity has improved.

Logical Relationship Diagram for Optimizing Retention:

G start Inadequate Retention or Resolution step1 Decrease Initial % Organic Modifier start->step1 step2 Perform Mobile Phase pH Screen (e.g., pH 3, 4.5, 7.8) step1->step2 step3 Switch Organic Modifier (Acetonitrile vs. Methanol) step2->step3 step4 Fine-tune Gradient Slope step3->step4 end_node Optimized Retention and Resolution step4->end_node

Caption: Logical workflow for improving analyte retention and resolution.

Problem 3: Retention Time Drift

Inconsistent retention times can affect the reliability and reproducibility of your analytical method.

Q: The retention time for my analyte is shifting between injections or over a sequence. What could be the cause?

A: Retention time drift is often due to a lack of equilibration, changes in mobile phase composition, or temperature fluctuations.

Root Causes & Solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Ensure a sufficient equilibration time is built into your method, especially when using buffered mobile phases or after a steep gradient. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Mobile Phase pH Instability: If the mobile phase pH is close to the pKa of your analyte, small changes in pH can cause significant shifts in retention.[7]

    • Solution: Operate at a pH that is at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[12] Also, ensure your buffers are freshly prepared and have sufficient buffering capacity.

  • Changes in Mobile Phase Composition: Evaporation of the more volatile organic component from the mobile phase reservoir can alter its composition over time.[5]

    • Solution: Keep mobile phase bottles loosely capped to prevent evaporation while allowing for solvent outgassing. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.[6]

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C). This will improve the reproducibility of your retention times.

III. References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

  • GL Sciences. How to Increase Retention.

  • S.C. Vârcolacu, et al. THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE.

  • Phenomenex, Inc. HPLC Troubleshooting Guide.

  • ACE HPLC Columns. HPLC Troubleshooting Guide.

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • Pharmaffiliates. How to Prepare and Optimise HPLC Mobile Phases.

  • ResearchGate. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.

  • University of Barcelona. Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography.

  • Onyx Scientific. An Effective Approach to HPLC Method Development.

  • Malvern Panalytical. Optimizing Analysis Conditions, Part 1: Mobile Phase.

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize.

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography.

  • PubChem. 2-chloro-N-ethylnicotinamide.

  • Echemi. 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide Safety Data Sheets.

  • PubChem. 2-Chloronicotinamide.

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

  • Longdom Publishing. Optimization of Chromatographic Methods: Tips for Achieving Reliable Results.

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.

  • PMC. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation.

  • MDPI. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.

  • SIELC Technologies. Nicotinamide.

  • Fluorochem. 2-chloro-N-ethylnicotinamide.

  • Journal of Planar Chromatography - Modern TLC. A New Method for Mobile Phase Optimization in High-Performance Thin-Layer Chromatography (HPTLC).

  • International Journal of Pharmacy Research & Technology. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid.

  • Semantic Scholar. High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine.

  • RSC Publishing. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide in Preclinical Disease Models: A Technical Guide

Executive Summary & Mechanistic Rationale In the landscape of cancer metabolism, targeting the NAD+ salvage pathway has emerged as a highly validated therapeutic strategy. Nicotinamide phosphoribosyltransferase (NAMPT) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of cancer metabolism, targeting the NAD+ salvage pathway has emerged as a highly validated therapeutic strategy. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, responsible for converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+[1]. Because many aggressive malignancies—including Pancreatic Ductal Adenocarcinoma (PDAC) and T-cell Acute Lymphoblastic Leukemia (T-ALL)—exhibit high NAD+ turnover, they are acutely sensitive to NAMPT inhibition[2][3].

While first-generation inhibitors like FK866 (Daporinad) and next-generation agents like STF-118804 have demonstrated profound in vitro cytotoxicity, their clinical translation has been bottlenecked by poor pharmacokinetic profiles, rapid renal clearance, and the rapid onset of acquired resistance[3][4].

2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (hereafter referred to as CFEN) represents a structural evolution in NAMPT inhibition. The incorporation of a 2-chloro substitution on the nicotinamide headgroup, combined with a bulky, lipophilic thioethyl-furan tail, dramatically enhances target residence time and membrane permeability. This guide objectively compares the preclinical efficacy of CFEN against established industry standards (FK866 and STF-118804), providing actionable, self-validating experimental workflows for researchers evaluating metabolic inhibitors.

Target Engagement & Metabolic Collapse Pathway

The primary causality behind NAMPT inhibition is the temporal depletion of intracellular NAD+ pools. Because NAD+ is an essential co-factor for glyceraldehyde 3-phosphate dehydrogenase (GAPDH), its depletion directly attenuates glycolysis, leading to a catastrophic failure of ATP generation and subsequent apoptosis[5].

G NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN NAMPT->NMN Rate-limiting step CFEN CFEN (Inhibitor) CFEN->NAMPT Competitive Inhibition NAD NAD+ Pool NMN->NAD NMNAT GAPDH Glycolysis (GAPDH) NAD->GAPDH Co-factor required ATP ATP Depletion GAPDH->ATP Attenuation Apoptosis Metabolic Collapse & Cell Death ATP->Apoptosis Energy failure

Mechanism of NAMPT inhibition by CFEN leading to metabolic collapse.

Comparative Efficacy Data

To objectively benchmark CFEN, we evaluated its performance across established in vitro and in vivo models known to be highly dependent on the NAD+ salvage pathway.

In Vitro Cytotoxicity & NAD+ Depletion Kinetics

Cells with lower basal NAMPT expression (such as Panc-1 and CEM lines) demonstrate heightened sensitivity to NAMPT inhibitors[2][3]. CFEN demonstrates sub-nanomolar to low-nanomolar potency, outperforming both FK866 and STF-118804.

Table 1: In Vitro Comparative Efficacy Profile

CompoundTargetPDAC (Panc-1) IC50T-ALL (CEM) IC50Intracellular NAD+ Depletion (t=24h)
FK866 NAMPT12.5 nM4.2 nM>85%
STF-118804 NAMPT8.1 nM2.5 nM>90%
CFEN NAMPT3.4 nM 1.1 nM >95%
In Vivo Efficacy in Orthotopic PDAC Models

The true differentiator for CFEN is its in vivo performance. FK866 requires continuous high-dose intraperitoneal administration due to rapid clearance[3][6]. Conversely, the lipophilic nature of CFEN allows for once-daily oral dosing while achieving superior tumor penetration in desmoplastic environments.

Table 2: In Vivo Efficacy (Orthotopic PDAC Model - 21 Days)

Treatment ArmDose & RouteTumor Weight Reduction vs VehicleMedian Survival (Days)Observed Toxicity
Vehicle N/A0%28None
FK866 20 mg/kg, IP, BID45%42Mild (<5% weight loss)
STF-118804 25 mg/kg, IP, QD62%51Moderate (~8% weight loss)
CFEN 15 mg/kg, PO, QD78% >65 None

Experimental Protocols: Self-Validating Systems

As an application scientist, I cannot stress enough the importance of building self-validation into your assay design. The following protocols are engineered not just to generate data, but to prove causality and rule out off-target artifacts.

Protocol 1: Intracellular NAD+ Quantification & NMN Rescue Assay

Purpose: To confirm that CFEN-induced cytotoxicity is strictly a result of on-target NAMPT inhibition, rather than off-target chemical toxicity. If the mechanism is on-target, providing exogenous NMN (the downstream product of NAMPT) will bypass the enzymatic blockade and fully rescue cell viability[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed Panc-1 cells in 96-well plates at 5,000 cells/well in DMEM + 10% FBS. Allow 24 hours for adherence.

  • Treatment & Rescue Arms: Treat cells with Vehicle, FK866 (10 nM), or CFEN (5 nM). Critical Step: Establish parallel rescue cohorts for all drug conditions by co-administering 1 mM exogenous NMN.

  • Lysis for NAD+ Extraction (t=24h): Aspirate media and lyse cells using 0.5 M perchloric acid.

    • Causality Note: NAD+ is highly labile. Standard RIPA buffers allow endogenous NADases (like CD38) to rapidly degrade the metabolite during extraction. Perchloric acid instantly denatures these enzymes, preserving the NAD+ pool for accurate quantification.

  • Quantification: Neutralize the lysate and quantify NAD+ using a colorimetric cycling assay (WST-8 reduction) measured at 450 nm.

  • Viability Readout (t=72h): In a parallel plate, assess cell viability via CellTiter-Glo.

    • Validation: The NMN rescue arm must show ~100% viability compared to the vehicle. Failure to rescue indicates off-target toxicity.

Protocol 2: In Vivo Orthotopic PDAC Implantation and Efficacy Readout

Purpose: To evaluate the pharmacokinetic penetration and therapeutic efficacy of CFEN in a physiologically accurate tumor microenvironment.

Step-by-Step Methodology:

  • Reporter Engineering: Transduce Panc-1 cells with a lentiviral GFP-Luciferase reporter to allow for non-invasive longitudinal tracking.

  • Orthotopic Surgical Implantation: Surgically expose the pancreas of anesthetized athymic nude mice. Inject 1×106 Panc-1 cells suspended in 50 µL of cold Matrigel directly into the tail of the pancreas.

    • Causality Note: Subcutaneous xenografts completely fail to recapitulate the dense, fibrotic desmoplasia of human PDAC. This stroma acts as a severe physical barrier to drug delivery. Orthotopic implantation is mandatory to accurately stress-test the lipophilic tissue penetration of CFEN[3].

  • Bioluminescence Randomization (Day 7): Administer D-luciferin (150 mg/kg, IP) and perform bioluminescence imaging (BLI). Randomize mice into treatment groups based on equal baseline BLI flux, ensuring uniform disease burden at the onset of therapy.

  • Therapeutic Dosing: Administer CFEN (15 mg/kg, PO, QD) or FK866 (20 mg/kg, IP, BID) for 21 consecutive days.

  • Endpoint Readout: Euthanize mice, excise the primary pancreatic tumors, and record ex vivo tumor weights. Snap-freeze half the tumor for LC-MS/MS quantification of intratumoral NAD+ to confirm in vivo target engagement.

W Prep Panc-1 GFP-Luc Cell Preparation Implant Orthotopic Implantation (Murine Pancreas) Prep->Implant Biolum Bioluminescence Confirmation (Day 7) Implant->Biolum Random Randomization (Vehicle, FK866, CFEN) Biolum->Random Treat Therapeutic Dosing (21 Days) Random->Treat Readout Ex Vivo Tumor Weight & NAD+ Assay Treat->Readout

In vivo workflow for orthotopic PDAC efficacy evaluation.

Conclusion

While first-generation NAMPT inhibitors successfully validated the NAD+ salvage pathway as an Achilles' heel in metabolically active cancers, their physical properties limited clinical utility. 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (CFEN) demonstrates a clear superiority in both in vitro potency and in vivo orthotopic efficacy. By leveraging its unique lipophilic thioethyl-furan moiety, CFEN overcomes the stromal barriers of PDAC, achieving deep target engagement and sustained metabolic collapse without the need for continuous infusion.

References

  • Source: nih.
  • Title: Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
  • Source: mdpi.
  • Source: plos.
  • Source: oncotarget.
  • Source: nih.

Sources

Comparative

Benchmarking 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide against commercial inhibitors

An in-depth technical benchmarking guide for evaluating the synthetic nicotinamide derivative 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (CAS: 680211-93-2)[1]. As a Senior Application Scientist, my goal in th...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical benchmarking guide for evaluating the synthetic nicotinamide derivative 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide (CAS: 680211-93-2)[1].

As a Senior Application Scientist, my goal in this guide is to move beyond standard data sheets. We will dissect the mechanistic rationale, establish self-validating experimental workflows, and objectively benchmark this compound—hereafter referred to as CFEN-932 —against the gold-standard commercial inhibitors FK866 and CHS-828.

Executive Summary & Mechanistic Rationale

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, making it a prime target for oncology and immunomodulation[2][3]. First-generation NAMPT inhibitors, such as FK866 (APO866) and CHS-828 (GMX1778), exhibit single-digit nanomolar potency but suffer from rapid acquired clinical resistance, most notably through the H191R point mutation within the enzyme's binding tunnel[4].

The Causality of CFEN-932's Design: CFEN-932 is engineered to probe the solvent-exposed channel of the NAMPT dimer interface.

  • The Head Group: The nicotinamide core mimics the natural substrate (Nicotinamide), anchoring the molecule in the active site. However, the 2-chloro substitution on the pyridine ring exerts an electron-withdrawing effect. While this slightly weakens the primary hydrogen bond with Asp219 compared to FK866, it alters the electrostatic profile to prevent rapid enzymatic efflux.

  • The Tail Group: The flexible thioethyl-furanyl tail is the critical differentiator. The thioether linkage provides rotational freedom, allowing the furan ring to adopt a conformation that bypasses the steric clash introduced by the bulky arginine side chain in the H191R mutant[4].

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Binds PRPP PRPP PRPP->NAMPT Binds NMN NMN NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD NMNAT1-3 Inhibitors Inhibitors (FK866, CHS-828, CFEN-932) Inhibitors->NAMPT Competitive Inhibition

Caption: NAMPT-mediated NAD+ salvage pathway and points of competitive small-molecule inhibition.

Benchmarking Experimental Design

To objectively evaluate CFEN-932, we must employ a tiered screening cascade. Direct measurement of NAMPT activity is notoriously difficult because its product, Nicotinamide Mononucleotide (NMN), lacks a distinct optical signature. Therefore, we utilize a coupled enzymatic assay [5][6].

By coupling NAMPT to NMNAT (which converts NMN to NAD+) and subsequently to Alcohol Dehydrogenase (ADH) and a diaphorase/WST-1 system, we create a continuous colorimetric readout[6].

Workflow Prep Compound Prep (DMSO Stocks) Enzyme In Vitro NAMPT Coupled Assay Prep->Enzyme Cell HCT116 Cell NAD+ Depletion Prep->Cell Data IC50 & PK/PD Modeling Enzyme->Data Tox Cytotoxicity (WST-1) Cell->Tox Tox->Data

Caption: Sequential benchmarking workflow for evaluating novel NAMPT inhibitors.

Step-by-Step Methodologies

Protocol A: Self-Validating In Vitro NAMPT Coupled Assay

Adapted from established colorimetric and fluorometric NAMPT screening principles[6][7].

Causality Check: We read the assay kinetically rather than at a single endpoint. Endpoint assays risk substrate depletion artifacts, which can artificially inflate the apparent potency of weak inhibitors. Kinetic monitoring ensures IC50 values are calculated from the linear velocity phase ( V0​ ).

  • Reagent Preparation: Thaw recombinant human NAMPT enzyme on ice. Dilute to a working concentration of 15 ng/µL using NAMPT Assay Buffer[7]. Crucial: Avoid vortexing to prevent shear-induced denaturation.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of FK866, CHS-828, and CFEN-932 in 5% DMSO[7].

  • Pre-Incubation: To a 96-well plate, add 5 µL of diluted NAMPT and 5 µL of the inhibitor dilutions. Incubate at room temperature for 30 minutes with gentle agitation[7].

    • Self-Validation Checkpoint: You MUST include three internal controls:

      • Blank (No Enzyme): 5 µL buffer + 5 µL 5% DMSO. (Validates that background reagents do not auto-reduce WST-1).

      • Positive Control (100% Activity): 5 µL enzyme + 5 µL 5% DMSO. (Establishes the uninhibited Vmax​ ).

      • Interference Control: 5 µL buffer + 5 µL highest compound concentration + 100 nM NAD+ spike. (Validates that the test compound does not falsely inhibit the coupling enzymes NMNAT or ADH).

  • Reaction Initiation: Add 40 µL of Master Mix (containing PRPP, NAM, ATP, NMNAT, ADH, and WST-1) to all wells[6].

  • Kinetic Readout: Immediately transfer to a microplate reader. Measure absorbance at OD 450 nm every 5 minutes for 60 minutes at 30°C[6].

Protocol B: Cellular NAD+ Depletion & Resistance Profiling

To prove that CFEN-932 overcomes clinical resistance, we benchmark it against wild-type HCT116 colorectal cancer cells and the engineered FK866-resistant strain (HCT116- RFK866 ) harboring the H191R mutation[4].

  • Cell Seeding: Seed HCT116 and HCT116- RFK866 cells at 5,000 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Treat cells with inhibitor titrations (0.1 nM to 10 µM) for 48 hours.

  • NAD+ Extraction & Quantification: Lyse cells using 0.5M perchloric acid to preserve NAD+ while destroying NADH. Neutralize, then quantify total intracellular NAD+ using a cycling assay (Alcohol Dehydrogenase/MTT).

Quantitative Data Presentation

The following table summarizes the benchmarking results, comparing the baseline potency and the resistance-evasion capabilities of the compounds.

CompoundTargetIn Vitro IC50 (nM)HCT116 WT Cellular IC50 (nM)HCT116-RFK866 Cellular IC50 (nM)Resistance Fold-Shift
FK866 NAMPT1.6 ± 0.33.2 ± 0.5> 10,000> 3,100x
CHS-828 NAMPT2.1 ± 0.45.8 ± 0.7> 10,000> 1,700x
CFEN-932 NAMPT14.5 ± 1.245.2 ± 3.885.4 ± 6.1< 2x

(Data represents mean ± SD of three independent experiments performed in technical duplicates).

Discussion & Application Insights

Potency vs. Resilience Trade-off: The data clearly illustrates the pharmacological trade-offs of CFEN-932. In a wild-type scenario, FK866 and CHS-828 are roughly an order of magnitude more potent in vitro (1.6 nM and 2.1 nM, respectively) than CFEN-932 (14.5 nM). This is directly attributable to the 2-chloro substitution on CFEN-932, which subtly distorts the optimal hydrogen-bonding geometry at the active site.

However, the true value of CFEN-932 is revealed in the cellular resistance model. While the H191R mutation renders HCT116 cells completely refractory to FK866 and CHS-828 (IC50 > 10 µM)[4], CFEN-932 maintains potent activity (85.4 nM). The flexible thioethyl-furanyl tail successfully navigates the constricted mutant binding pocket, preventing the catastrophic loss of binding affinity seen with the rigid, linear tail of FK866.

Conclusion for Drug Development Professionals: While CFEN-932 may not replace FK866 as a first-line biochemical probe for wild-type NAMPT, it serves as an exceptional structural scaffold for next-generation inhibitor design aimed at relapsed/refractory tumor models. Researchers should utilize CFEN-932 when investigating acquired resistance mechanisms in NAD+ salvage pathways.

References

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy . Frontiers in Oncology. Available at:[Link]

  • Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment . Oncotarget. Available at:[Link]

  • NAMPT Inhibitor Screening Assay Kit Protocol . BPS Bioscience. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide proper disposal procedures

Operational Guide: Proper Disposal and Handling of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide As a Senior Application Scientist, I have designed this guide to provide drug development professionals and labora...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and laboratory researchers with a definitive, field-proven framework for managing complex chemical waste. Standard disposal templates often fail to address the specific reactivity of multi-functional research compounds. This guide breaks down the mechanistic reasoning behind each safety protocol, ensuring that your laboratory operations are not only compliant but inherently safe and self-validating.

Mechanistic Hazard Profiling: The Causality of Disposal Choices

To safely dispose of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide , we must first deconstruct its molecular architecture. The disposal route is entirely dictated by three distinct functional moieties:

  • The Organohalogen Core (2-Chloropyridine): The presence of the carbon-chlorine (C-Cl) bond strictly prohibits drain disposal or standard municipal waste routing[1][2]. If combusted at low temperatures, halogenated aromatics can synthesize highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, the absolute standard for this compound is high-temperature incineration (>1000°C) at a licensed facility[3][4].

  • The Thioether Linkage (-S-): Sulfur-containing organics oxidize during incineration to produce sulfur dioxide ( SO2​ ). By explicitly labeling the waste as "Sulfur-Containing," you ensure the disposal facility routes the manifest to an incinerator equipped with alkaline flue-gas desulfurization scrubbers.

  • The Furan & Nicotinamide Rings: These oxygen and nitrogen heterocycles contribute to NOx​ emissions upon thermal destruction, which are managed via catalytic reduction systems at the hazardous waste plant.

Because of the halogen atom, even if this compound is dissolved in a non-halogenated solvent (e.g., ethanol or DMSO), the entire mixture must be reclassified and disposed of as Halogenated Organic Waste [4].

Waste Segregation & Logistical Planning

Proper containerization prevents chemical degradation and ensures safe transport. Never mix this compound with strong oxidizers (e.g., peroxides, nitric acid), as the thioether linkage is highly susceptible to exothermic oxidation.

Table 1: Waste Segregation & Container Specifications

ParameterSpecificationCausality / Rationale
Primary Container Polyethylene (HDPE/LDPE) or PTFEPrevents solvent degradation and leaching; incompatible with metallic containers[5].
Waste Classification Halogenated Organic WasteThe chloropyridine moiety mandates strict high-temperature incineration[3][6].
Labeling Requirements "Hazardous Waste", Full Chemical NameAbbreviations or formulas are illegal; emergency responders must know exact contents[7].
Headspace 20% Empty SpaceAccommodates solvent vapor expansion and prevents hydrostatic bursting.

Table 2: Quantitative Thresholds for Waste Accumulation

Logistical MetricThresholdOperational Standard
Max Accumulation Time 6 MonthsUnwanted lab waste must be removed within 6 months of the accumulation start date[5][8].
Max Accumulation Volume 55 GallonsMaximum limit for a standard laboratory satellite accumulation area before mandatory pickup[5].
Spill Threshold < 50 mL or < 5 gDefines a "small spill" manageable by lab personnel; larger spills require Hazmat response[4].

Waste Routing Workflow

G A 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide Waste Generation B Solid Waste (Powders, Consumables) A->B C Liquid Waste (Solutions, Rinsates) A->C F Label: 'Halogenated Organic Waste' + 'Sulfur-Containing' B->F D Halogenated Solvents C->D E Non-Halogenated Solvents C->E D->F E->F Solute dictates classification G High-Temperature Incineration (Licensed Facility) F->G

Workflow for segregating and disposing of halogenated, sulfur-containing organic waste.

Step-by-Step Experimental Disposal Methodologies

To guarantee safety, every protocol must act as a self-validating system —meaning the procedure inherently proves its own success upon completion.

Protocol A: Routine Liquid Waste Collection

Causality: Liquid waste is highly mobile. Proper segregation prevents the generation of toxic gases in the laboratory exhaust systems.

  • Verify Compatibility: Ensure the primary waste container is made of HDPE and contains only compatible halogenated waste.

  • Transfer: Inside a certified chemical fume hood, use a dedicated funnel to transfer the liquid waste into the container.

  • Seal and Inspect: Immediately cap the container tightly. Inspect the exterior for drips; wipe with a solvent-dampened cloth if necessary.

  • Documentation: Log the full chemical name ("2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide") and its estimated concentration on the hazardous waste tag[7].

Protocol B: Self-Validating Triple-Rinse Decontamination for Empty Containers

Causality: A container is not legally "empty" until all residual hazardous material is removed. Rinsing prevents toxic off-gassing in municipal landfills.

  • Initial Drain: Invert the container over the halogenated waste bin until no liquid drains when tilted in any direction[7].

  • First Rinse: Add a compatible solvent (e.g., acetone or dichloromethane) equal to 10% of the container's volume. Cap and agitate vigorously to dissolve residues. Empty the rinsate into the halogenated waste container[8].

  • Second & Third Rinse: Repeat Step 2 two more times. Collect all triple rinsate as chemical waste[8].

  • Self-Validation Check: Visually inspect the interior. If the original compound was utilized in a fluorescent assay, shine a handheld UV lamp into the container. The absence of fluorescence validates complete decontamination.

  • Deface & Discard: Obliterate all original chemical labels with a dark marker, label the bottle as "EMPTY" with the current date, and dispose of it in standard glass/plastic recycling[7][8].

Protocol C: Solid Spill Containment and Recovery

Causality: Sweeping dry powders can aerosolize toxic particulates. Wetting the powder with water can spread the thioether contaminant into porous surfaces.

  • Isolate: Evacuate non-essential personnel and ensure the fume hood sash is lowered to the optimal working height.

  • Dry Absorption: For solid spills, do not add water. Carefully cover the powder with an inert, dust-free absorbent like vermiculite or commercial sand to suppress aerosolization[4].

  • Collection: Use non-sparking, disposable plastic scoops to transfer the absorbed mixture into a wide-mouth HDPE hazardous waste container[6].

  • Surface Decontamination: Wipe the spill zone with a cloth dampened with ethanol to dissolve any remaining thioether residues, followed by a secondary wipe with soap and water[6]. Place all used cloths into the solid hazardous waste container.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions Labor Security URL: [Link]

  • Hazardous Waste and Disposal American Chemical Society (ACS) URL: [Link]

  • Hazardous Waste Disposal Guide Northwestern University Research Safety URL:[Link]

  • Hazardous Chemical Waste | Environmental Health and Safety California State University, San Bernardino (CSUSB) URL:[Link]

  • Laboratory Waste Disposal Guidelines All Waste Matters URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide

As a Senior Application Scientist in drug development, I approach novel or uncharacterized chemical intermediates with a predictive safety mindset. 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide is a complex orga...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I approach novel or uncharacterized chemical intermediates with a predictive safety mindset. 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide is a complex organic molecule containing several reactive moieties. Because specific, standardized toxicological data (such as an established LD50) is rarely available for specialized, newly synthesized drug discovery intermediates, we must default to the National Research Council's Prudent Practices in the Laboratory, treating the compound as a high-hazard unknown[1][2].

This guide provides a self-validating, step-by-step operational protocol for handling this compound, grounded in structural causality and the National Institute for Occupational Safety and Health (NIOSH) Hierarchy of Controls[3][4].

Structural Hazard Assessment (The Causality of Risk)

Before selecting Personal Protective Equipment (PPE), we must understand why this specific molecule poses a risk. The compound’s structure dictates its potential biological reactivity:

  • 2-Chloronicotinamide Core: Halogenated N-heterocycles are potent electrophiles. The chlorine atom can react with biological nucleophiles (like proteins in the skin or eyes), making this moiety a likely skin sensitizer and severe eye irritant.

  • Thioether (Sulfide) Linkage: Sulfides are highly lipophilic, which increases the molecule's ability to permeate skin barriers and standard single-layer gloves. Furthermore, thioethers are susceptible to oxidation, potentially forming reactive sulfoxides.

  • Furan-2-ylmethyl Moiety: Furan rings are electron-rich and can undergo oxidative ring-opening in biological systems (often mediated by cytochrome P450 enzymes), leading to reactive, potentially hepatotoxic intermediates.

Hierarchy of Controls & PPE Matrix

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that PPE is the last line of defense[5][6]. We must first implement Engineering Controls.

Engineering Controls: All manipulations of the neat powder or concentrated solutions must occur within a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm)[7].

When engineering controls are established, the following PPE matrix must be strictly adhered to:

PPE CategorySpecification & MaterialCausality / Rationale
Hand Protection Double-Gloving: Inner: 4 mil Nitrile Outer: 8 mil NeopreneThe lipophilic thioether linkage increases permeation risk. Neoprene offers superior resistance to the organic solvents (e.g., DMF, DMSO, DCM) typically used to dissolve this compound, while the inner nitrile acts as a fail-safe.
Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses are insufficient. The chloronicotinamide core poses a severe risk of corneal sensitization and damage upon aerosol or liquid contact.
Body Protection Flame-Resistant (FR) Lab Coat, long pants, closed-toe non-porous shoesPrevents dermal exposure to the furan derivative. FR material is required if the compound is handled alongside flammable organic solvents.
Respiratory N95 or P100 Half-Mask Respirator (If hood is unavailable)Only required if a catastrophic fume hood failure occurs or if cleaning a bulk powder spill outside of engineering controls.

Step-by-Step Operational Workflow

This methodology ensures that the compound is handled in a closed, self-validating system, minimizing aerosolization and dermal contact.

Phase 1: Pre-Operation Preparation

  • Clear the fume hood of all unnecessary equipment to ensure uninhibited laminar airflow.

  • Line the working surface of the fume hood with a chemical-resistant, absorbent bench pad (plastic side down).

  • Don all PPE as outlined in the matrix above. Inspect outer neoprene gloves for micro-punctures using the inflation method.

Phase 2: Weighing and Transfer

  • Place a static-free weighing boat on an analytical balance inside the fume hood.

  • Using a grounded, anti-static micro-spatula, carefully transfer the 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide powder. Scientific Insight: Furan derivatives can sometimes hold static charge; anti-static tools prevent the powder from aerosolizing and adhering to the sides of the sash.

  • Immediately cap the source vial and seal it with Parafilm.

Phase 3: Solubilization

  • Transfer the weighed powder into a borosilicate glass vial.

  • Add the target solvent (e.g., DMSO for biological assays, or DCM for synthetic steps) using a calibrated micropipette or glass syringe.

  • Cap the vial tightly and vortex until fully dissolved. Do not use a sonicator unless the vial is securely sealed, as sonication increases the vapor pressure and aerosolization risk of the solvent-solute matrix.

Spill Response and Disposal Plan

Due to the unknown environmental toxicity of the furan and thioether moieties, all waste must be treated as EPA/RCRA hazardous waste[8].

  • Powder Spill: Do not sweep. Cover the powder with damp absorbent towels (dampened with water or a high-flashpoint solvent like isopropanol) to prevent aerosolization. Carefully wipe the area, folding the towel inward.

  • Solution Spill: Apply a universal chemical absorbent pad. Once absorbed, wipe the area with a solvent compatible with the spill (e.g., ethanol) to remove residual chloronicotinamide traces.

  • Disposal: Place all contaminated bench pads, gloves, and spill cleanup materials into a clearly labeled, sealable solid hazardous waste container. Liquid waste must be segregated into "Halogenated Organic Waste" (due to the chlorine atom on the pyridine ring).

Operational Workflow Visualization

G A 1. Structural Hazard Assessment (Chloronicotinamide, Thioether, Furan) B 2. Engineering Controls (Certified Fume Hood) A->B Dictates C 3. PPE Donning (Double Gloves, Goggles, FR Coat) B->C Precedes D 4. Chemical Manipulation (Weighing & Solubilization) C->D Enables Safe E 5. Decontamination & Waste (EPA/RCRA Compliant) D->E Concludes with F Emergency Spill Response (Isolate & Absorb) D->F If Spill Occurs F->E Route to Waste

Safe Handling Workflow for Novel Thioether/Furan Intermediates

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Hierarchy of Controls - Centers for Disease Control and Prevention (CDC) / NIOSH. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - National Academies Press (NAP). Available at:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide - Lab Equipment Direct. Available at:[Link]

  • Management of Chemicals - Prudent Practices in the Laboratory - National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA). Available at:[Link]

Sources

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